5-Bromo-1,3-dimethyl-2-pyridone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHXNZKBMALIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-13-1 | |
| Record name | 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 5-Bromo-1,3-dimethyl-2-pyridone in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Synthetic Chemists
Abstract
5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1) has emerged as a highly versatile and strategic building block in the field of medicinal chemistry. Its unique structural and electronic properties—a polarized pyridone core, a reactive aryl bromide handle for cross-coupling, and steric/electronic modulation from two methyl groups—make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth examination of its physicochemical properties, a detailed synthesis protocol, and a comprehensive overview of its application in cornerstone C-C and C-N bond-forming reactions. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and culminate with a case study on its application in the synthesis of potent kinase inhibitors. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Pyridinone Scaffold as a Privileged Structure
The 2-pyridone motif is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and capacity to serve as a bioisostere for amide or phenyl groups, has led to its incorporation into a multitude of approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 5-position, as in this compound, transforms this stable core into a versatile platform for molecular elaboration. The bromine atom serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide focuses specifically on the N-methylated and C3-methylated derivative, this compound. The methylation at the N1 and C3 positions is not merely decorative; it significantly influences the compound's solubility, lipophilicity, and conformational preferences, providing a distinct advantage in drug design campaigns.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. This section details the key physical properties and provides a guide to the spectroscopic characterization of the title compound.
Core Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 51417-13-1 | [2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | |
| Appearance | Pale yellow to yellow-brown solid | [3] |
| SMILES | CN1C=C(Br)C=C(C)C1=O | |
| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimentally verified spectra for this compound are not widely available in peer-reviewed literature, this section provides an expected spectroscopic profile based on its known structure and data from closely related analogs. Researchers must always acquire and interpret their own analytical data for verification.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5 ppm (d, J ≈ 2.5 Hz, 1H): This signal is assigned to the proton at the C6 position (H-6). It appears as a doublet due to coupling with the proton at C4.
-
δ ~7.3 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at the C4 position (H-4). It appears as a doublet due to coupling with the proton at C6.
-
δ ~3.5 ppm (s, 3H): This singlet is assigned to the N-methyl group (N-CH₃).
-
δ ~2.1 ppm (s, 3H): This singlet corresponds to the C3-methyl group (C3-CH₃).
¹³C NMR (101 MHz, CDCl₃):
-
δ ~162 ppm: Carbonyl carbon (C2).
-
δ ~140 ppm: Aromatic carbon C6.
-
δ ~125 ppm: Aromatic carbon C4.
-
δ ~120 ppm: Aromatic carbon C3.
-
δ ~105 ppm: Aromatic carbon C5 (attached to Bromine).
-
δ ~37 ppm: N-methyl carbon (N-CH₃).
-
δ ~18 ppm: C3-methyl carbon (C3-CH₃).
Infrared (IR) Spectroscopy (ATR):
-
~1650-1670 cm⁻¹ (strong): C=O stretch of the pyridone ring.
-
~1580-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~2900-3000 cm⁻¹ (weak-medium): C-H stretching from the methyl groups.
-
~1100-1200 cm⁻¹ (medium): C-N stretching vibrations.
Mass Spectrometry (EI):
-
m/z 201/203: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).
-
m/z 186/188: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).
-
m/z 122: Fragment corresponding to the loss of Br.
Synthesis and Purification
The synthesis of this compound is a two-step process starting from commercially available materials. First, the pyridone core is synthesized, followed by regioselective bromination.
Synthesis of Precursor: 1,3-Dimethylpyridin-2(1H)-one
The precursor, 1,3-Dimethylpyridin-2(1H)-one (CAS 6456-92-4), can be synthesized via methylation of 3-methyl-2-pyridone.[4]
Bromination of 1,3-Dimethylpyridin-2(1H)-one
The pyridone ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Bromination can be achieved with high regioselectivity at the 5-position using a mild brominating agent like N-Bromosuccinimide (NBS). The electron-donating nature of the amide nitrogen and the C3-methyl group directs the incoming electrophile to the C5 position.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethylpyridin-2(1H)-one (1.0 eq.). Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. Adding it portion-wise helps to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine/NBS, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Key Synthetic Applications: Cross-Coupling Reactions
The true synthetic power of this intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The C5-bromine atom provides a reliable anchor point for the introduction of a vast array of aryl, heteroaryl, and amino functionalities, which are central to modern drug design.
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] For this compound, this reaction enables the introduction of diverse (hetero)aryl groups, allowing for extensive exploration of the SAR of the C5-substituent.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality Note: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6] This reaction is fundamental in drug discovery for installing primary and secondary amine functionalities, which are common pharmacophoric elements for engaging with biological targets.
Detailed Experimental Protocol (Buchwald-Hartwig Amination):
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, KOt-Bu, or cesium carbonate) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).
-
Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the tube and heat the mixture, typically between 80-110 °C, until reaction completion. Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[7]
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Application in Medicinal Chemistry: Synthesis of a Met Kinase Inhibitor Scaffold
The utility of the this compound scaffold is powerfully demonstrated in the synthesis of kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in oncology. A 2008 study by Kim et al. in the Journal of Medicinal Chemistry detailed the discovery of potent, conformationally constrained pyrrolopyridine-pyridone based Met kinase inhibitors.[8]
While the publication describes the synthesis of a 5-iodo analog, the synthetic logic is directly translatable to using this compound as a more cost-effective and readily available starting material. The core strategy involves a Suzuki coupling to install a key fragment at the 5-position of the pyridone ring.
Caption: Synthetic strategy for a Met Kinase Inhibitor using a pyridone core.
This application highlights the strategic value of this compound. The pyridone core acts as a stable anchor, while the bromine at the C5 position allows for a late-stage diversification via Suzuki coupling to build molecular complexity and tune the pharmacological profile of the final compound.[8]
Safety and Handling
As with all laboratory reagents, proper safety protocols must be observed when handling this compound.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation; Eye Irritation.[2][3]
-
Precautionary Statements:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its robust physicochemical properties, straightforward synthesis, and exceptional utility in cornerstone cross-coupling reactions provide medicinal chemists with a reliable and versatile platform for the rapid synthesis of diverse and complex molecular architectures. The demonstrated application in the synthesis of potent kinase inhibitors underscores its value in generating high-value compounds for therapeutic intervention. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such powerful building blocks will remain paramount to the success of modern medicinal chemistry.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 6456-92-4|1,3-Dimethylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-pyridone
This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates its known properties, discusses its role as a synthetic intermediate, and outlines general methodologies relevant to its synthesis and handling.
Core Molecular Attributes
This compound is a substituted pyridinone, a class of heterocyclic scaffolds that are prominent in medicinal chemistry.[1] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, based on data from commercial suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | [2] |
| CAS Number | 51417-13-1 | [2][3][4] |
| Molecular Formula | C₇H₈BrNO | [2][3][4] |
| Molecular Weight | 202.05 g/mol | [2][4] |
| Appearance | Pale yellow to yellow-brown solid | [2][3] |
| Purity (Typical) | ≥ 96.0% (Assay by HPLC) | [2] |
| SMILES | CN1C=C(Br)C=C(C)C1=O | [2] |
| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N | [2] |
Role in Synthetic and Medicinal Chemistry
Pyridinone derivatives are recognized as "privileged structures" in drug discovery. They can serve as both hydrogen bond acceptors and donors, and their physicochemical properties can be finely tuned through substitution.[5] This makes them valuable components in the design of kinase inhibitors, biomolecular mimetics, and other therapeutic agents.[5]
This compound is classified as a key intermediate in medicinal chemistry and is utilized in broader chemical synthesis.[1][6] The bromine atom is a key reactive site, making the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the introduction of aryl, heteroaryl, or amine groups, enabling the construction of complex molecular architectures. While specific drug candidates synthesized directly from this intermediate are not detailed in publicly available literature, its structural motif is relevant to the development of novel therapeutics.
Conceptual Synthetic Workflow
The diagram below illustrates a generalized workflow for utilizing a brominated pyridone intermediate in a typical drug discovery pipeline.
Caption: Generalized workflow from precursor to functionalized molecule.
Synthesis and Purification Strategies
-
Pathway A : Bromination of a pre-formed 1,3-dimethyl-2-pyridone.
-
Pathway B : Sequential methylation of a 5-bromo-2-pyridone precursor.
Hypothetical Synthesis Protocol (Based on General Methods)
The following protocol is a generalized procedure based on established chemical principles for similar molecules and should be optimized and validated under appropriate laboratory conditions.
Objective: To synthesize this compound from 5-bromo-3-methyl-2-pyridone.
Rationale: N-alkylation of pyridones is a common transformation. Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base can achieve N-methylation.
Materials:
-
5-Bromo-3-methyl-2-pyridone (Substrate)
-
Methyl iodide (CH₃I) (Methylating agent)
-
Potassium carbonate (K₂CO₃) (Base)
-
Acetone or Acetonitrile (Solvent)
-
Dichloromethane (DCM) (Extraction solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) (Drying agent)
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methyl-2-pyridone (1.0 eq).
-
Solvent and Base : Add anhydrous acetone or acetonitrile as the solvent, followed by potassium carbonate (1.5 - 2.0 eq).
-
Addition of Methylating Agent : Stir the suspension vigorously and add methyl iodide (1.2 - 1.5 eq) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction : Redissolve the crude residue in dichloromethane (DCM) and wash with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety and Handling
Hazard Identification: this compound is classified as harmful if swallowed.
| Hazard Class | GHS Code | Signal Word |
| Acute Toxicity 4, Oral | H302 | Warning |
Precautionary Measures:
-
P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.
Characterization and Quality Control
While specific spectral data for this compound is not available in peer-reviewed journals, quality control for commercially available batches is typically performed using High-Performance Liquid Chromatography (HPLC), with a purity standard of ≥96.0%.[2] For researchers synthesizing this compound, characterization would involve the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be expected to show signals for the two distinct methyl groups and the two protons on the pyridine ring.
-
¹³C NMR would confirm the presence of seven carbon atoms, including the carbonyl carbon and the carbon-bromine bond.
-
-
Mass Spectrometry (MS) : To confirm the molecular weight (202.05 g/mol ) and the characteristic isotopic pattern of a monobrominated compound.
-
Infrared (IR) Spectroscopy : To identify the characteristic carbonyl (C=O) stretch of the pyridone ring.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 001chemical.com [001chemical.com]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crescentchemical.com [crescentchemical.com]
An In-depth Technical Guide on the Solubility of 5-Bromo-1,3-dimethyl-2-pyridone in Common Organic Solvents
Abstract
5-Bromo-1,3-dimethyl-2-pyridone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the principles of molecular polarity and intermolecular forces. In the absence of extensive published quantitative data, this document outlines robust, field-proven experimental protocols for the precise determination of its solubility, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound belongs to the 2-pyridone class of N-heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery.[1] This is due to their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets.[2] The core structure consists of a six-membered ring containing a nitrogen atom and a carbonyl group.
The specific compound, this compound (CAS No: 51417-13-1), has a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[3][4] Its structure is characterized by:
-
A 2-pyridone ring , which imparts significant polarity.
-
A bromo group at the 5-position, which adds to the molecular weight and introduces a degree of lipophilicity.
-
Two methyl groups , one on the nitrogen (N-1) and one at the 3-position, which also contribute to its lipophilic character.
Understanding the solubility of this molecule is critical for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for the formulation of drug candidates.[5]
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] The prediction of solubility from molecular structure is a key aspect of computational chemistry and drug development.[7]
The molecular structure of this compound suggests a nuanced solubility profile. The pyridone core, with its amide-like character, is polar. However, the presence of the bromo substituent and two methyl groups introduces non-polar characteristics. Therefore, the molecule can be described as having moderate polarity .
Based on this structural analysis, a predicted solubility profile in common organic solvents is presented below.
Data Presentation
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the pyridone carbonyl oxygen. |
| Ethanol | High | Similar to methanol, will readily solvate the polar pyridone ring. | |
| Isopropanol | Moderate to High | Increased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |
| Acetone | High | The carbonyl group can interact favorably with the polar pyridone structure. | |
| Acetonitrile | Moderate | Less polar than DMSO and acetone, but should still be a reasonably good solvent. | |
| Dichloromethane (DCM) | Moderate | A versatile solvent that can dissolve moderately polar compounds. | |
| Chloroform | Moderate | Similar in polarity to DCM, expected to show comparable solubility. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature may allow for some interaction, but the overall polarity mismatch will limit solubility. |
| Hexane | Low | Significant mismatch in polarity; van der Waals forces are unlikely to overcome the solute-solute interactions. | |
| Diethyl Ether | Low to Moderate | While it has a dipole moment, its overall non-polar character will likely limit solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two robust methods: the gravimetric method for its simplicity and accuracy, and a UV-Vis spectroscopic method for higher throughput applications.[8][9]
Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining solubility.[10][11] It relies on the direct measurement of the mass of the solute that can be dissolved in a specific volume of a solvent to create a saturated solution.[8]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a magnetic stirrer or shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the compound's melting point.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the vial containing the dried solute.
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of solvent used in mL) * 100
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectroscopic Method
For more rapid screening of solubility in multiple solvents, a UV-Vis spectroscopic method can be employed, provided the compound has a suitable chromophore.[12]
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow step 1 of the gravimetric method to prepare a saturated solution and achieve equilibrium.
-
-
Sample Preparation and Analysis:
-
Filter the saturated solution as described in step 2 of the gravimetric method.
-
Carefully dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion and Field-Proven Insights
The true value for any specific application, however, must be derived from empirical data. The gravimetric and spectroscopic protocols detailed herein provide a robust and self-validating framework for generating this critical information. By systematically applying these methods, researchers can confidently determine the solubility of this compound, enabling its seamless integration into the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. 001chemical.com [001chemical.com]
- 4. This compound | 51417-13-1 [sigmaaldrich.com]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. pharmatutor.org [pharmatutor.org]
A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-1,3-dimethyl-2-pyridone for Research and Development Professionals
This document provides an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-1,3-dimethyl-2-pyridone. It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and organic synthesis. The causality behind each procedural step is explained to ensure a foundational understanding of the risks and mitigation strategies associated with this compound.
Section 1: Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound utilized as a building block in synthetic chemistry.[1][2] A precise understanding of its identity is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 51417-13-1 | [1][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [3] |
| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | [1] |
| Physical Form | Solid | |
| Synonyms | This compound | [4] |
Section 2: GHS Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards of a chemical is critical for risk assessment. This compound is classified under the Globally Harmonized System (GHS) with the following hazards, which dictate the necessary handling precautions.[4]
| Hazard Classification | GHS Category | Hazard Statement | Practical Implication for Researchers |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause irritation, redness, or dermatitis. The use of appropriate chemical-resistant gloves is essential.[4][5] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Exposure to eyes can result in significant irritation and potential damage. Chemical safety goggles or a face shield are required.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4][5][6] |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning [4]
Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific protocols, it is crucial to ground our approach in the established hierarchy of safety controls. This framework prioritizes systemic solutions over individual actions, creating a self-validating system of safety.
For this compound, elimination and substitution are generally not feasible as it is the required reagent. Therefore, our protocols heavily emphasize Engineering Controls (chemical fume hoods) and Administrative Controls (this guide), supported by mandatory Personal Protective Equipment (PPE) .
Section 4: Standard Operating Protocol for Safe Handling
This protocol outlines the required workflow for handling this compound. Adherence to this sequence is mandatory to mitigate the risks identified in Section 2.
Step-by-Step Methodology
-
Preparation and Pre-Handling:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Don the required PPE: a flame-resistant lab coat, chemical safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (nitrile is appropriate for incidental contact).[4] Gloves must be inspected for tears or holes before use.
-
Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the ventilated space.
-
-
Weighing and Transfer:
-
All weighing and transfer operations involving the solid compound must occur within the fume hood to contain any dust. This is a critical step to prevent respiratory exposure.[4]
-
Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid pouring the solid directly from the bottle to minimize aerosolization.
-
Slowly add the weighed compound to the reaction vessel. If adding to a solvent, add it to the vortex of the stirred liquid to ensure it is wetted quickly, preventing dust from escaping.
-
-
Post-Handling and Decontamination:
-
Thoroughly decontaminate any equipment that has come into contact with the compound. Wipe down spatulas and the work surface with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Carefully remove gloves using a technique that avoids touching the outer surface and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[4]
-
Section 5: Storage and Incompatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[4] The compound should be stored locked up or in a controlled-access area.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to exothermic and potentially hazardous reactions.[7]
Section 6: Emergency Procedures
Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing and wash it before reuse.[4] If skin irritation develops or persists, seek medical advice.[4]
-
In Case of Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[4] If present, remove contact lenses after the initial flushing. Seek immediate medical attention from an ophthalmologist.[4][8]
-
If Swallowed: Call a Poison Control Center or physician immediately.[4] Rinse the mouth thoroughly with water.[4] Do not induce vomiting.[7]
Accidental Release Measures
-
Minor Spills: For small spills of the solid, ensure proper PPE is worn. Avoid creating dust. Gently sweep or shovel the material into a suitable, labeled, and closed container for disposal.
-
Major Spills: Evacuate the area immediately. Alert others and contact your institution's environmental health and safety department. Prevent the spill from entering drains or waterways.
Fire-Fighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.
-
Hazardous Combustion Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[7]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.
Section 7: Waste Disposal
All waste containing this compound, including contaminated consumables and excess reagent, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal facility.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
Containers should be kept closed and properly labeled with the chemical name and associated hazards.
Section 8: References
-
ECHEMI. (2019). 5-BROMO-3-FLUORO-2-PYRIDINONE Safety Data Sheets. Echemi.com. --INVALID-LINK--
-
CymitQuimica. (2023). 5-Bromo-2,3-dimethylpyridine Safety Data Sheet. CymitQuimica. --INVALID-LINK--
-
ECHEMI. (n.d.). 5-Bromo-3-methyl-2(1H)-pyridinone Safety Data Sheets. Echemi.com. --INVALID-LINK--
-
Sigma-Aldrich. (2023). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--
-
Sigma-Aldrich. (2025). 3-bromo-1-propyne Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--
-
Fisher Scientific. (2024). This compound Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Echemi. (n.d.). 5-Bromo-4-hydroxy-2(1H)-pyridinone Safety Data Sheets. Echemi.com. --INVALID-LINK--
-
Fisher Scientific. (2025). 1,3-Dibromo-5,5-dimethylhydantoin Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-1,3-dimethylpyridin-2(1H)-one. Sigma-Aldrich. --INVALID-LINK--
-
Fisher Scientific. (n.d.). 5-Bromo-1-pentene Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. --INVALID-LINK--
-
Fisher Scientific. (2025). 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos. --INVALID-LINK--
-
Fisher Scientific. (n.d.). 3-Bromo-2-fluoropyridine Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Merck. --INVALID-LINK--
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile. ChemicalBook. --INVALID-LINK--
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. --INVALID-LINK--
-
001CHEMICAL. (n.d.). CAS No. 51417-13-1, this compound. 001CHEMICAL. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 51417-13-1. Sigma-Aldrich. --INVALID-LINK--
-
Smolecule. (n.d.). 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. Smolecule. --INVALID-LINK--
References
An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-pyridone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dimethyl-2-pyridone, systematically named 5-bromo-1,3-dimethylpyridin-2(1H)-one , is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and agrochemical research. Its strategic substitution pattern, featuring a reactive bromine atom on the pyridinone core, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
The pyridinone scaffold itself is recognized as a "privileged structure" in drug discovery, capable of mimicking peptide bonds and forming crucial hydrogen bond interactions with biological targets. The introduction of a bromine atom at the 5-position provides a handle for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the core, a critical activity in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Chemical Identity and Physicochemical Properties
A solid understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | --INVALID-LINK-- |
| Synonyms | This compound | --INVALID-LINK-- |
| CAS Number | 51417-13-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to yellow-brown solid | Commercial supplier data |
| Melting Point | 105-106 °C | --INVALID-LINK-- |
| SMILES | CN1C=C(Br)C=C(C)C1=O | --INVALID-LINK-- |
| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N | --INVALID-LINK-- |
Note: Solubility data in various organic solvents is not extensively published. However, based on its structure, it is predicted to have good solubility in polar aprotic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Purification:
Purification of the final product would typically be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) would likely yield the compound in high purity. For more challenging purifications, column chromatography on silica gel would be the method of choice. The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific spectra for the title compound are not provided in the search results, the expected spectral features can be predicted.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the pyridinone ring) and the two aromatic protons on the ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (202.05 g/mol ). The isotopic pattern of the molecular ion peak would clearly show the presence of a single bromine atom (a characteristic ~1:1 ratio for the M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This functionality makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond between the pyridinone core and a wide variety of aryl or heteroaryl groups, which are introduced in the form of boronic acids or their esters.
The Suzuki-Miyaura reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction of this compound.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative, adapted from procedures for similar substrates.[1] This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram:
References
Discovering novel reactions with 5-Bromo-1,3-dimethyl-2-pyridone
An In-Depth Technical Guide to the Novel Reactivity of 5-Bromo-1,3-dimethyl-2-pyridone
Abstract
This compound is a versatile heterocyclic building block, distinguished by a strategically positioned bromine atom on an electron-rich pyridone core. This guide provides an in-depth exploration of its chemical reactivity, moving beyond standard transformations to uncover novel synthetic pathways. We will dissect the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing field-proven, step-by-step protocols. Furthermore, we will explore orthogonal reactivity patterns, such as halogen-metal exchange, to unlock new avenues for functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this scaffold.
Introduction: The Strategic Value of this compound
The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The subject of this guide, this compound (CAS No. 51417-13-1)[2][3][4], offers a robust and adaptable platform for chemical exploration. Its structure features a pyridin-2(1H)-one core, N- and C3-methylation which enhances solubility and metabolic stability, and a crucial C5-bromine atom. This bromine is the primary handle for a host of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] The electron-donating nature of the methylated nitrogen and the inherent properties of the pyridone ring influence the reactivity at the C-Br bond, making it an ideal substrate for constructing complex molecular architectures.
Caption: Structure and key reactivity sites of the title compound.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 5-position is primed for oxidative addition to a low-valent palladium center, initiating a catalytic cycle that is the cornerstone of modern C-C and C-N bond formation. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a finely tuned system designed to maximize yield and minimize side reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organohalide with a boronic acid or ester.[6] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[7]
Causality Behind the Protocol:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice, providing a readily available source of the active Pd(0) catalyst.[8]
-
Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is critical.[9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used.[10] The organic solvent solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (5 mol%).[8] Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total per 1 mmol of pyridone).[10]
-
Reaction: Stir the mixture at 90-95 °C. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[8]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Table 1: Representative Suzuki-Miyaura Coupling Yields (Yields are illustrative, based on analogous substrates)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 90 | ~88-96 |
Sonogashira Coupling: Accessing Alkynylated Pyridones
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for creating rigid, linear molecular extensions, often used in materials science and as precursors for more complex heterocycles.[12]
Causality Behind the Protocol:
-
Dual Catalyst System: This reaction traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst activates the aryl halide via oxidative addition. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step onto the palladium center.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent.[14]
-
Anaerobic Conditions: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst.[14]
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and Copper(I) iodide (CuI, 5 mol%).[15]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 3.0 eq).[16] Add this compound (1.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C, depending on alkyne reactivity). Monitor progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides.[17] This reaction has revolutionized drug discovery by providing a general and high-yielding route to C-N bond formation, a linkage ubiquitous in pharmaceuticals.[18][19]
Causality Behind the Protocol:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically bulky, electron-rich ligands (e.g., BINAP, XPhos) are essential.[15] They promote the reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst, preventing decomposition.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[15] Its role is to deprotonate the amine in the catalytic cycle, forming a palladium-amido complex that is poised for reductive elimination.
-
Anhydrous Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.
Caption: The catalytic cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and sodium tert-butoxide (1.4 eq).[15]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon).
-
Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., toluene). Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110 °C). Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and quench carefully with water.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Beyond Coupling: Halogen-Metal Exchange for Broader Functionalization
While cross-coupling is powerful, it is limited to the available pool of coupling partners. Halogen-metal exchange offers a complementary strategy, converting the C-Br bond into a potent carbon nucleophile, which can then react with a vast array of electrophiles.
Causality Behind the Protocol:
-
Reagent Choice: The reaction typically uses an organolithium reagent like n-butyllithium (n-BuLi) to perform a bromine-lithium exchange.[20] This is a rapid equilibrium process that favors the formation of the more stable aryllithium species.
-
Cryogenic Conditions: The reaction must be performed at very low temperatures (e.g., -78 °C) to prevent the highly reactive lithiated intermediate from undergoing side reactions, such as attacking another molecule of the starting material or the solvent (THF).[20]
-
Electrophilic Quench: After the exchange is complete, an electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or CO₂ to install a carboxylic acid) is added to quench the aryllithium and form the desired product.
Experimental Protocol: Bromine-Lithium Exchange and Formylation
-
Reaction Setup: To a flame-dried, three-neck flask under Argon, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting aldehyde by flash column chromatography.
Conclusion and Future Outlook
This compound is a remarkably versatile synthetic intermediate. Its reactivity is dominated by the C-Br bond, which serves as a reliable anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic construction of C-C and C-N bonds. Beyond these well-established methods, exploring orthogonal strategies like halogen-metal exchange opens the door to an even broader range of derivatives. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, a deep, mechanistic understanding of building blocks like this compound is paramount for innovation. Future work may explore more challenging transformations, such as regioselective C-H activation at other positions on the ring once the C5 position has been functionalized, further expanding the synthetic utility of this valuable scaffold.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. This compound [myskinrecipes.com]
- 3. 001chemical.com [001chemical.com]
- 4. This compound | 51417-13-1 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dimethyl-2-pyridone
Introduction: The Strategic Importance of 5-Aryl-2-Pyridones in Drug Discovery
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in designing molecules that interact with biological targets.[2][3] The synthesis of 5-aryl-2-pyridone derivatives, in particular, is of significant interest to researchers in drug development, as this structural class has shown promise in areas such as kinase inhibition and as modulators of metabotropic glutamate receptors.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This guide provides a detailed examination and a robust experimental protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-dimethyl-2-pyridone with various arylboronic acids, a key transformation for accessing a diverse library of 5-aryl-1,3-dimethyl-2-pyridone compounds.
Mechanistic Insights and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] However, the successful application of this reaction to specific substrates, such as this compound, requires a nuanced understanding of the factors that can influence each step.
The Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices
-
The Substrate: this compound: The presence of the electron-donating nitrogen atom and the methyl groups makes the pyridone ring electron-rich. This can sometimes render the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient aryl halides.[7] Therefore, the choice of a suitable catalyst and ligand system is critical.
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, palladium catalysts bearing electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[7] While simple catalysts like Pd(PPh₃)₄ can be effective, more advanced catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Buchwald-type ligands and pre-catalysts often provide superior results in terms of reaction rate and yield.[9][10] In a study on the closely related 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄ was found to be effective, providing a good starting point for our protocol.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[7][11] K₃PO₄ is often favored for heteroaromatic substrates as it is a stronger base and can facilitate the reaction of less reactive boronic acids.[7]
-
Solvent System: A mixture of an organic solvent and water is typically employed.[7][11] The organic solvent (e.g., 1,4-dioxane, DME, or isopropanol) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4][11] A 4:1 mixture of 1,4-dioxane and water has been shown to be effective for similar substrates.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is based on established procedures for structurally similar compounds, particularly the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, and is intended as a robust starting point for optimization.[7]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)
-
Magnetic stirrer and heating plate/oil bath
Reaction Setup and Procedure
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Reagents: Add the arylboronic acid (1.2–1.5 equiv) and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a stream of nitrogen/argon), add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3–5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridone).
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-dimethyl-2-pyridone.
Data Presentation: Expected Outcomes
The following table provides a summary of generalized reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Product | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1,3-dimethyl-2-pyridone | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,3-dimethyl-2-pyridone | 80-95 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1,3-dimethyl-2-pyridone | 70-85 |
| 4 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-1,3-dimethyl-2-pyridone | 65-80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-1,3-dimethyl-2-pyridone | 60-75 |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base or poor solubility. 3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst. 2. Use finely ground K₃PO₄. Ensure adequate water is present to dissolve the base. Consider switching to a stronger base like Cs₂CO₃. 3. Increase the reaction temperature in increments of 10 °C. |
| Significant Protodebromination | 1. Presence of water and base leading to the replacement of bromine with hydrogen. 2. Slow transmetalation step. | 1. Use anhydrous solvents and freshly dried reagents. Minimize the amount of water in the reaction. 2. Increase the concentration of the boronic acid (up to 2.0 equiv). Consider using a more active catalyst/ligand system (e.g., a Buchwald pre-catalyst). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Rigorous degassing is essential. 2. Use a direct Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are sufficient for in situ reduction. |
| Difficulty in Purification | 1. Formation of closely eluting byproducts. 2. Residual palladium catalyst. | 1. Optimize the reaction to minimize byproduct formation. Use a high-resolution chromatography system if necessary. 2. Pass the crude product through a plug of silica gel or a scavenger resin before final purification. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 5-aryl-2-pyridone derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental techniques, particularly with respect to excluding oxygen, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in the pursuit of novel therapeutics and other advanced materials.
References
- 1. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Bromo-1,3-dimethyl-2-pyridone as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Privileged 2-Pyridone Scaffold
The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules and FDA-approved drugs.[1] Its unique combination of properties—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for various functional groups, and often conferring favorable metabolic stability and solubility—makes it an attractive core for drug design.[2] Notable pharmaceuticals containing this moiety include the antifungal agent Ciclopirox, the cardiotonic Milrinone, and the anti-fibrotic drug Pirfenidone.[3] The strategic functionalization of the 2-pyridone ring is therefore a critical task in drug discovery, enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).
5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1) has emerged as a particularly valuable and versatile building block for this purpose. Its structure incorporates several key features that enhance its utility in complex pharmaceutical synthesis:
-
A Reactive Handle for Cross-Coupling: The bromine atom at the C5 position is strategically placed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient and modular installation of a wide variety of aryl, heteroaryl, and alkyl groups.
-
Blocked N-H Reactivity: The N-methyl group prevents unwanted side reactions at the nitrogen atom, simplifying reaction schemes and purification procedures.
-
Enhanced Solubility: The methyl groups contribute to improved solubility in common organic solvents used in synthesis.
-
Strategic Substitution: The C3-methyl group can provide beneficial steric and electronic interactions within the binding pocket of a target protein, as seen in various kinase inhibitors.[4][5]
This document provides a detailed guide to the application of this compound in pharmaceutical synthesis, with a focus on its use in Suzuki-Miyaura cross-coupling to generate key intermediates for targeted therapies.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[6] The reaction's success in the pharmaceutical industry stems from its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]
This compound is an excellent substrate for this transformation. The C-Br bond at the electron-deficient pyridine ring is readily activated by a palladium(0) catalyst, initiating the catalytic cycle that leads to the formation of a new C-C bond with the organic fragment from the boronic acid partner.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Aminopyrimidine-5-boronic acid
This protocol describes a representative procedure for the synthesis of 5-(2-aminopyrimidin-5-yl)-1,3-dimethylpyridin-2(1H)-one, a key intermediate in the synthesis of certain kinase inhibitors. The method is adapted from established procedures for similar 5-bromopyridine derivatives.[1][6]
Materials:
-
This compound (1.0 eq)
-
2-Aminopyrimidine-5-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 202 mg), 2-aminopyrimidine-5-boronic acid pinacol ester (1.2 mmol, 265 mg), and potassium phosphate (2.5 mmol, 531 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL). Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(2-aminopyrimidin-5-yl)-1,3-dimethylpyridin-2(1H)-one.
Data Presentation: Scope of the Suzuki-Miyaura Reaction
The versatility of this compound is demonstrated by its successful coupling with a range of aryl and heteroaryl boronic acids, providing access to a diverse set of substituted pyridones in good to excellent yields.
| Entry | Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~90% |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~82% |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~78% |
| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~75% |
| 6 | 2-Aminopyrimidine-5-boronic acid ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~70-80% |
| Yields are representative estimates based on similar reactions reported in the literature and may vary based on specific reaction conditions and scale.[6][8] |
Application in Pharmaceutical Synthesis: A Key Building Block for PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is one of the most common features of human cancers.[9] This has made the development of PI3K inhibitors a major focus of oncology drug discovery. Omipalisib (GSK2126458) is a potent, orally bioavailable dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR) that has been evaluated in clinical trials.[9][10][11][12]
The synthesis of Omipalisib and its analogs relies on a modular approach where different fragments are coupled to build the final complex molecule. This compound serves as a crucial precursor for the synthesis of the central pyridone-pyrimidine core of these inhibitors. The Suzuki-Miyaura coupling, as detailed in the protocol above, is precisely the reaction used to link the pyridone fragment to a pyrimidine moiety, forming a key bi-heterocyclic intermediate. This intermediate then undergoes further functionalization to yield the final drug candidate.
The 1,3-dimethyl-2-pyridone portion of the final molecule is not merely a scaffold but plays an active role in binding to the kinase. The pyridone oxygen and the overall electronic nature of the ring system can engage in crucial hydrogen bonding and other interactions within the ATP-binding pocket of the PI3K enzyme, contributing significantly to the inhibitor's potency and selectivity.[8][13]
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its pre-methylated structure simplifies synthetic planning while the C5-bromo substituent provides a reliable and efficient handle for palladium-catalyzed cross-coupling reactions. The demonstrated utility in constructing the core of potent kinase inhibitors like those targeting the PI3K/mTOR pathway underscores its importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. The robust and scalable nature of the Suzuki-Miyaura coupling makes this building block suitable for both discovery-phase library synthesis and process development for clinical candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-1,3-dimethyl-2-pyridone: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Pyridone Scaffold
The 2-pyridone motif is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions with biological targets.[1][2] Furthermore, the pyridone ring can serve as a bioisostere for amides, phenols, and other heterocyclic systems, offering a valuable tool for modulating physicochemical properties such as solubility and metabolic stability.[2][3] The introduction of a bromine atom at the 5-position, as in 5-bromo-1,3-dimethyl-2-pyridone, provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of diverse libraries of complex heterocyclic compounds. This guide provides an in-depth exploration of this compound as a key intermediate, complete with detailed protocols for its application in cornerstone synthetic transformations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the C-5 position is well-suited for oxidative addition to a Pd(0) center, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds. The following sections detail protocols for three of the most powerful of these transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1,3-dimethyl-2-pyridones
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4][5] It allows for the coupling of this compound with a wide array of aryl and heteroaryl boronic acids or their esters, yielding 5-aryl-1,3-dimethyl-2-pyridone derivatives. These products are of significant interest as they are found in molecules targeting a range of diseases.[6][7]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice for this transformation. The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition step and promotes the reductive elimination to afford the desired product. It is also generally effective for heteroaromatic systems.[8]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3][5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
This protocol is a representative procedure and may require optimization for other boronic acids.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 202.05 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (202 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1,3-dimethyl-2-pyridones
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction provides access to 5-alkynyl-1,3-dimethyl-2-pyridone derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and can be found in various bioactive molecules.[11]
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source and a copper(I) co-catalyst.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice. The copper(I) salt, typically copper(I) iodide (CuI), is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[10]
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the stability and activity of the catalytic species.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
This protocol is a representative procedure and may require optimization for other terminal alkynes.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 202.05 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous & degassed | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (202 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Add anhydrous, degassed THF (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst formation.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 18-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1,3-dimethyl-2-pyridones
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds by coupling aryl halides with a vast range of amines.[13][14] Applying this reaction to this compound opens a direct route to 5-amino-substituted pyridones, which are key pharmacophores in many biologically active molecules.[15]
-
Catalyst/Ligand System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the challenging C–N bond-forming reductive elimination step.[10][13] A pre-catalyst system like [Pd₂(dba)₃] with a ligand such as Xantphos or BINAP is often effective for heteroaryl halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[16] The choice of base can depend on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and to maintain a homogeneous reaction mixture at the required temperatures.
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
This protocol is a representative procedure and may require optimization for other amines.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 202.05 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.08 | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |
| Toluene, anhydrous & degassed | - | 10 mL | - |
Procedure:
-
Inside a nitrogen-filled glovebox, add this compound (202 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and cesium carbonate (489 mg, 1.5 mmol) to a sealable reaction tube equipped with a stir bar.
-
Add anhydrous toluene (10 mL) followed by aniline (0.11 mL, 1.2 mmol).
-
Seal the tube tightly with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its participation in robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides efficient and modular access to a wide range of substituted pyridone derivatives. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this key intermediate in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1,3-Diaryl-pyridones as Potent VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol and Application Notes for the Palladium-Catalyzed Suzuki-Miyaura Arylation of 5-Bromo-1,3-dimethyl-2-pyridone
An Application Guide for the Synthesis of Arylated 2-Pyridones
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Its prevalence is notably exemplified by the anti-fibrotic drug pirfenidone, which has spurred extensive research into synthesizing novel analogs to enhance efficacy and explore new therapeutic applications.[1][2][3] The functionalization of the pyridone ring is critical for modulating biological activity, and the formation of carbon-carbon (C-C) bonds at specific positions is a key strategy in drug discovery.[4][5]
Among the most powerful and versatile methods for forging C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning transformation offers a robust and reliable pathway for coupling aryl halides with arylboronic acids under relatively mild conditions, demonstrating remarkable tolerance for a wide range of functional groups.[8]
This document provides a detailed, field-proven protocol for the Suzuki-Miyaura arylation of 5-Bromo-1,3-dimethyl-2-pyridone. It is designed not merely as a set of instructions, but as a comprehensive guide that explains the causality behind critical experimental choices, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential challenges.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle centered on a palladium catalyst.[6][9] The active catalyst is a palladium(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step forms a new Pd(II) complex and is often the rate-determining step of the reaction.[6][10]
-
Transmetalation: In this crucial step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]
-
Reductive Elimination: The two organic fragments (the pyridone and the aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9][10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Causality of Experimental Choices: Selecting the Right Tools
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a distinct and critical role.
-
Palladium Catalyst & Ligand: The combination of the palladium source (precatalyst) and a phosphine ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its electronic properties and steric environment.[13][14] For electron-rich pyridone systems, bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition and the final reductive elimination steps.
-
Base: The base is essential for the transmetalation step.[11] It reacts with the boronic acid to form a boronate salt (R-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[15] The choice of base is critical; inorganic bases like K₂CO₃ or K₃PO₄ are effective and generally do not interfere with sensitive functional groups.[15][16]
-
Solvent System: The solvent must solubilize the reactants to a sufficient degree. Often, a biphasic solvent system, such as 1,4-dioxane and water or toluene and water, is employed.[10][16] The aqueous phase is crucial for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst, with the reaction occurring at the interface or within micelles. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the arylation of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Gas Supplier |
Quantitative Reaction Parameters
| Component | Role | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | Substrate | 204.05 | 1.0 | 204 mg |
| Arylboronic Acid | Coupling Partner | Variable | 1.2 | 1.2 mmol |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane / Water | Solvent | - | - | 8 mL / 2 mL (4:1 ratio) |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Expertise Note: Flame-drying the glassware removes adsorbed water, which can otherwise lead to competitive protodeboronation of the boronic acid, a common side reaction.[18]
-
-
Catalyst Addition: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. Under a positive flow of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 eq).
-
Expertise Note: The catalyst is added after establishing an inert atmosphere because both the Pd(0) active species and the dppf ligand are sensitive to oxidation by air, which can lead to catalyst deactivation.[17]
-
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Trustworthiness Note: Vigorous stirring is essential in biphasic systems to maximize the interfacial area between the organic and aqueous layers, thereby increasing the reaction rate.[17]
-
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up Procedure: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Expertise Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure arylated product.[10]
Caption: Generalized workflow for the Suzuki-Miyaura experiment.
Troubleshooting and Optimization Guide
Even robust protocols can require optimization. The following table addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure inert atmosphere is maintained.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for very sensitive reactions).3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[15] |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolyzes to the corresponding arene). | 1. Use a more stable boronic ester (e.g., pinacol ester).[12]2. Lower the reaction temperature or shorten the reaction time.3. Use KF as the base, which can be less harsh.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. | 1. Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.[17]2. Use a Pd(0) source directly or ensure the Pd(II) precatalyst is efficiently reduced. |
| Dehalogenation of Starting Material | The aryl halide is reduced instead of coupled. | 1. This can occur if the transmetalation step is slow. Try a different, more electron-rich ligand to facilitate oxidative addition and reductive elimination.[12]2. Ensure the base is sufficiently active. |
Characterization of Product
The identity and purity of the final 5-aryl-1,3-dimethyl-2-pyridone product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.[2]
References
- 1. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dimethyl-2-pyridone for Accelerated Drug Discovery
Abstract
The 2-pyridone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceutical agents. The functionalization of this core is critical for developing new chemical entities with tailored biological activities. This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 5-aryl-1,3-dimethyl-2-pyridones via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. By leveraging the unique capabilities of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity compared to conventional heating methods. We will explore the causality behind experimental choices, provide a step-by-step protocol, and detail the characterization of the resulting compounds, offering researchers a robust platform for library synthesis and lead optimization.
Introduction: The Strategic Advantage of Microwave Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This transformation is indispensable in drug development for constructing complex biaryl structures. However, conventional thermal methods often require long reaction times and can lead to byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations. By utilizing dielectric heating, microwaves directly and uniformly energize polar molecules in the reaction mixture, leading to rapid temperature elevation and significant rate acceleration. This "microwave effect" is not just about speed; it often results in cleaner reactions with higher yields and improved selectivity, aligning with the principles of green chemistry.
This guide focuses on using 5-Bromo-1,3-dimethyl-2-pyridone as a key building block. Its N-methyl and C3-methyl substitutions prevent potential side reactions and provide a specific vector for molecular elaboration at the C5 position, making it an ideal substrate for demonstrating the power and precision of microwave-assisted Suzuki coupling.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle Under Microwave Irradiation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions. Microwave irradiation accelerates each step by providing efficient and instantaneous energy input.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is significantly accelerated by microwave heating.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base is critical to facilitate the formation of the reactive boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.
Application Notes & Protocols: A Step-by-Step Guide for Sonogashira Coupling with 5-Bromo-1,3-dimethyl-2-pyridone
Introduction: The Strategic Importance of Alkynylpyridones
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3][4]
Pyridone scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as privileged structures in a multitude of biologically active compounds.[5] Their ability to act as hydrogen bond donors and acceptors, as well as bioisosteres for other cyclic systems, makes them attractive moieties in drug design.[5] The targeted functionalization of pyridones, such as 5-Bromo-1,3-dimethyl-2-pyridone, via Sonogashira coupling opens a direct route to novel alkynylpyridone derivatives. These products are valuable intermediates for creating more complex molecular architectures with potential applications in pharmaceuticals, organic materials, and beyond.[1][3]
This guide provides a comprehensive, in-depth protocol for the Sonogashira coupling of this compound, grounded in mechanistic understanding and practical, field-proven insights.
Mechanistic Rationale: The Dual Catalytic Cycle
The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: the palladium cycle and the copper cycle.[6] While the precise mechanism can be nuanced, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[6]
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst through reduction by an amine, phosphine ligand, or another reaction component.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.[6] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[1][7]
-
Transmetalation: The key C-C bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridone product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]
The Copper Cycle:
-
Copper Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide.[1] This step is crucial as it activates the alkyne for the subsequent transmetalation.[1] The amine base also serves to neutralize the hydrogen halide byproduct generated during the reaction.[1]
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions compared to copper-free variants.[1] However, the presence of copper can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | C₇H₈BrNO | 202.05 | Aryl Halide | 1.0 mmol, 202 mg | Substrate |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | 1.1 - 1.2 mmol | A slight excess is often beneficial. |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Catalyst | 0.01 - 0.05 mmol, 7 - 35 mg | Air-stable Pd(II) precatalyst. |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 0.02 - 0.10 mmol, 3.8 - 19 mg | Should be a fine, off-white powder. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base/Solvent | 5 - 10 mL | Should be freshly distilled and dry. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Co-solvent | 5 - 10 mL | Anhydrous grade is recommended. |
| Argon or Nitrogen | Ar or N₂ | - | Inert Gas | - | To maintain an oxygen-free atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and homocoupling of the alkyne.[10]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and freshly distilled triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.[7] For less reactive substrates, gentle heating (e.g., to 50-60 °C) may be necessary.[11]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove residual copper and amine), water, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[12][13]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Optimization of Reaction Conditions
While the provided protocol is robust, optimizing conditions can significantly improve yield and purity, especially for challenging substrates.
| Parameter | Variation | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, XPhos) | The choice of palladium source and ligand can dramatically affect catalytic activity. Bulky, electron-rich phosphine ligands can increase the rate of oxidative addition and reductive elimination.[6][9] |
| Solvent | Toluene, DMF, Dioxane, Acetonitrile | Solvent polarity can influence reaction rates and solubility of reagents.[14] Toluene is a common non-polar choice, while DMF is a polar apathetic option.[14][15] |
| Base | Diisopropylamine (DIPEA), Diethylamine (DEA), Cs₂CO₃, K₂CO₃ | The choice of base can affect the rate of copper acetylide formation and overall reaction kinetics. Inorganic bases like carbonates can be used in some cases.[1] |
| Temperature | Room Temperature to 80 °C | While many Sonogashira couplings proceed at room temperature, aryl bromides may require heating to facilitate the oxidative addition step.[1][7] |
| Copper-Free | Omit CuI | In cases where alkyne homocoupling is a significant issue, a copper-free protocol may be advantageous, though this often requires more forcing conditions or specialized ligands.[1][3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents (e.g., wet solvent/base) | - Use a fresh batch of catalyst and ensure proper inert gas technique.- Use freshly distilled and dried solvents and bases.- Increase reaction temperature. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol.[1] |
| Decomposition of Starting Material | - Reaction temperature is too high- Unstable substrate | - Run the reaction at a lower temperature for a longer duration.- Screen different solvents and bases that are milder. |
| Difficult Purification | - Formation of byproducts- Residual catalyst or phosphine oxides | - Optimize reaction conditions to minimize side reactions.- Ensure thorough aqueous work-up. A filtration through a short plug of silica gel can sometimes remove baseline impurities before the main column. |
Safety Considerations
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[16][17] For larger-scale reactions, it is crucial to monitor the internal temperature and ensure adequate cooling. Controlled addition of one of the reactants can help manage heat generation.[16]
-
Reagent Handling: Phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood under an inert atmosphere.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure proper grounding to prevent static discharge with flammable solvents.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of novel alkynylpyridone derivatives. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and systematic optimization are key to achieving high yields and purity. The insights and procedures detailed in this guide provide researchers, scientists, and drug development professionals with a solid foundation for successfully applying this versatile reaction in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. scispace.com [scispace.com]
- 14. books.lucp.net [books.lucp.net]
- 15. researchgate.net [researchgate.net]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dimethyl-2-pyridone
Introduction: The Strategic Importance of C-N Bond Formation in Pyridone Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for forging these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The development of the Buchwald-Hartwig reaction provided a milder, more general alternative, significantly expanding the synthetic toolkit.[1][5]
Pyridone scaffolds, in particular, are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The ability to precisely install amino groups onto the pyridone ring opens up vast chemical space for lead optimization and the development of novel drug candidates. This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 5-Bromo-1,3-dimethyl-2-pyridone, a valuable heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, offer robust experimental protocols, and discuss key parameters for successful execution and optimization.
Mechanism and Key Principles: Orchestrating the Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. While the precise mechanism can vary depending on the specific ligands and substrates, the generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] Understanding these steps is crucial for rational catalyst selection and troubleshooting.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound.[2] This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical here; electron-rich, bulky ligands facilitate this step and stabilize the resulting complex.[1]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[8] Bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used because they are strong enough to effect deprotonation without competing as nucleophiles.[7]
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
The selection of the ligand is arguably the most critical parameter. For heteroaryl halides like our substrate, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig (e.g., Josiphos) families have proven exceptionally effective.[1][3] These ligands promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general method for the coupling of an aliphatic or aromatic amine with this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[9]
Materials and Equipment
-
Substrates : this compound, Amine (primary or secondary)
-
Catalyst : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)[10]
-
Ligand : XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
Base : Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent : Anhydrous Toluene or Dioxane
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Ar or N₂), syringes, standard laboratory glassware for workup and purification, silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents : Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %). If the amine is a solid, add it at this stage. Add anhydrous solvent (e.g., toluene) via syringe. If the amine is a liquid, add it via syringe at this point (1.1-1.2 equiv).
-
Reaction : Place the sealed vessel in a preheated heating block or oil bath set to 80-110 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting bromopyridone.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride or water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-amino-1,3-dimethyl-2-pyridone derivative.
Caption: General experimental workflow for the amination reaction.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to the choice of reagents. The following table provides a starting point for optimizing the reaction conditions for this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Hypothetical Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 92% | A robust, general-purpose system. |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 88% | Milder base, may be suitable for base-sensitive functional groups. |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 85% | Alternative solvent/base system. |
| 4 | Pd(OAc)₂ (2.0) | dppf (4.0) | NaOtBu (1.4) | Toluene | 100 | 65% | Bidentate ligands can sometimes be less effective for hindered substrates.[1] |
Common Issues and Solutions:
-
Low or No Conversion : This is often due to catalyst deactivation by oxygen or moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[9] Increasing catalyst or ligand loading may also help.
-
Hydrodehalogenation (Side Reaction) : The bromo-pyridone is converted to 1,3-dimethyl-2-pyridone. This can occur if trace water is present or if the reductive elimination step is slow.[1] Using a more electron-rich, bulky ligand can often accelerate reductive elimination and minimize this side product.
-
Difficulty with Primary Amines : Primary amines can undergo double arylation. Using bulkier ligands, lower temperatures, or a larger excess of the amine can favor the desired mono-arylated product.[3]
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-1,3-dimethyl-2-pyridone derivatives. A judicious choice of a palladium precursor, a bulky phosphine ligand such as XPhos, and a strong, non-nucleophilic base in an anhydrous aprotic solvent provides a reliable pathway to these valuable compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Bromo-1,3-dimethyl-2-pyridone in Medicinal Chemistry
Introduction: The 2-Pyridone Scaffold as a Privileged Structure
The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile roles in molecular recognition.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds, while its rigid structure provides a reliable anchor for pharmacophore presentation.[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its clinical significance.[3] The strategic derivatization of the 2-pyridone core is therefore a critical activity in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).
This guide focuses on 5-Bromo-1,3-dimethyl-2-pyridone, a key building block for creating diverse chemical libraries. The bromine atom at the C-5 position serves as a versatile synthetic handle for introducing a wide range of functionalities through modern cross-coupling methodologies. We will provide detailed protocols and the underlying scientific rationale for three pivotal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] These reactions share a common mechanistic cycle, which is crucial for understanding and troubleshooting experimental outcomes.
The Unified Catalytic Cycle
The general catalytic cycle for these reactions involves three main stages: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][4][5][6]
Caption: Generalized Palladium Catalytic Cycle.
Understanding this cycle is key to rational protocol design. For instance, the choice of ligand (L) is critical as it influences the rates of both oxidative addition and reductive elimination, while the base is essential for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[9][10][11] This reaction couples our bromopyridone with an organoboron reagent, typically a boronic acid or ester.
Causality in Experimental Design
-
Catalyst System (Pd(dppf)Cl₂): For heteroaromatic substrates like pyridones, catalyst systems that are both electron-rich and sterically bulky are often preferred. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand's large bite angle and electron-donating properties facilitate the reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.[7]
-
Base (K₂CO₃ or Cs₂CO₃): The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] An inorganic base like potassium carbonate is often sufficient and is preferred for its moderate strength, which minimizes side reactions with sensitive functional groups.[12] Cesium carbonate can be used for more challenging couplings as its greater solubility in organic solvents can accelerate the reaction.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]
Protocol: Synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-2-pyridone
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-1,3-dimethyl-2-pyridone.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show the disappearance of the pyridone C-H signal at the 5-position and the appearance of new aromatic signals corresponding to the 4-methoxyphenyl group.[14][15] Mass spectrometry should confirm the expected molecular weight of the product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Robust, air-stable precatalyst. Good for heteroaromatic substrates.[10] |
| Base | K₂CO₃ (2.0 equiv) | Activates boronic acid; mild enough to prevent side reactions.[9][12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for reagents; water required for base.[13] |
| Temperature | 90-100 °C | Provides sufficient energy for oxidative addition and transmetalation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, a critical functional group in many pharmaceuticals.[2][3] This reaction allows for the coupling of our bromopyridone with a wide variety of primary and secondary amines.
Causality in Experimental Design
-
Catalyst System (Pd₂(dba)₃ / XPhos): The coupling of electron-rich pyridones can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[16] To overcome this, a highly active catalyst system is required. A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective.[1][17] The steric bulk of XPhos promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle and shields the palladium center from coordinating to the substrate's nitrogen.[2]
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[3] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. It is crucial to use a base that does not coordinate strongly to the palladium center.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.[18]
Protocol: Synthesis of 5-(Morpholino)-1,3-dimethyl-2-pyridone
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (Anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an argon atmosphere.
-
Add anhydrous toluene, followed by this compound and then morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-18 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the product.
Self-Validation:
-
Expected Outcome: A solid product.
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR will show characteristic signals for the morpholine protons and the disappearance of the C5-H signal of the starting material.[14][15][19]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Highly active system for challenging substrates; bulky ligand prevents catalyst inhibition.[16][17] |
| Base | NaOt-Bu (1.4 equiv) | Strong, non-coordinating base to deprotonate the amine.[18] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvent to prevent quenching of the strong base. |
| Temperature | 100-110 °C | Necessary for efficient oxidative addition and reductive elimination. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical for catalyst and base stability. |
Sonogashira Coupling: Introducing C(sp) Hybridized Moieties
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[20] The resulting aryl alkynes are exceptionally versatile intermediates, readily participating in click chemistry, cyclization reactions, or serving as rigid linkers in drug design.[21]
Causality in Experimental Design
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): The classic Sonogashira conditions employ a dual-catalyst system. Bis(triphenylphosphine)palladium(II) dichloride is a reliable palladium source that is reduced in situ to the active Pd(0) species.[20] Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate.[20][21] This species undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, allowing the reaction to proceed under milder conditions.
-
Base (Triethylamine, Et₃N): An amine base, such as triethylamine, serves a dual purpose. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also acts as a solvent.[22][23]
-
Solvent (THF or DMF): While the amine base can sometimes be used as the solvent, co-solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used to ensure complete dissolution of all reactants, particularly the aryl bromide.[24]
Protocol: Synthesis of 5-(phenylethynyl)-1,3-dimethyl-2-pyridone
This protocol outlines the coupling of this compound with phenylacetylene.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), Anhydrous & Degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and anhydrous triethylamine via syringe.
-
Stir the mixture for 10 minutes, then add phenylacetylene dropwise.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-pyridone.
Self-Validation:
-
Expected Outcome: A pale yellow solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR should show the appearance of the phenyl protons and the disappearance of the C5-H pyridone signal. The ¹³C NMR will show two new quaternary carbon signals in the alkyne region (typically 80-100 ppm).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Classic, reliable system for Sonogashira coupling.[20][21] |
| Base | Et₃N (3.0 equiv) | Deprotonates alkyne and neutralizes generated HBr.[22][23] |
| Solvent | THF (Anhydrous) | Good solubility for all reaction components. |
| Temperature | 60-70 °C | Mild conditions enabled by the copper co-catalyst. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Conclusion
This compound is a highly valuable starting material for medicinal chemistry programs. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to a vast array of novel 2-pyridone derivatives. By understanding the mechanistic principles behind these transformations, researchers can rationally select conditions, troubleshoot reactions effectively, and accelerate the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 15. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable and Convergent Synthesis of 5-Aryl-1,3-dimethyl-2-pyridones via Palladium-Catalyzed Cross-Coupling
Abstract
The 2-pyridone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, 5-aryl-2-pyridone derivatives are of significant interest due to their diverse biological activities, including their role as modulators of key neurological targets.[3][4] However, the development of robust, efficient, and scalable synthetic routes to access these compounds, particularly with specific substitution patterns like the 1,3-dimethyl motif, remains a critical challenge for process chemistry and drug development professionals. This application note details a highly efficient and scalable, two-step convergent strategy for the synthesis of a variety of 5-aryl-1,3-dimethyl-2-pyridones. The methodology leverages a stable, readily prepared 5-bromo-1,3-dimethyl-2-pyridone intermediate and employs a robust Suzuki-Miyaura cross-coupling reaction, which is well-suited for large-scale production due to its mild conditions and tolerance of diverse functional groups.[5][6] This guide provides detailed, step-by-step protocols, mechanistic insights, and a troubleshooting guide to facilitate seamless adoption and scale-up in a research or process development setting.
Introduction: The Strategic Importance of 5-Aryl-2-Pyridones
The 2-pyridone moiety is a versatile pharmacophore capable of acting as a bioisostere for amides and phenols, and serving as both a hydrogen bond donor and acceptor.[1][7] This unique combination of properties contributes to improved drug-like characteristics such as metabolic stability and aqueous solubility.[1] The introduction of an aryl group at the 5-position of the pyridone ring creates a biaryl structure, a common motif in biologically active molecules that can engage in critical binding interactions with protein targets.
While numerous methods exist for synthesizing 2-pyridones, many are not amenable to the demands of industrial-scale production, which prioritizes cost-effectiveness, safety, and high throughput.[8][9] Challenges often include harsh reaction conditions, the use of expensive or toxic reagents, and a reliance on chromatographic purification. The strategy outlined herein addresses these challenges by adopting a convergent approach that maximizes efficiency and flexibility, allowing for the late-stage introduction of chemical diversity.
Retrosynthetic Analysis and Strategy
A convergent retrosynthetic strategy offers significant advantages for scalability and library synthesis. By building a core, functionalized intermediate, diverse final products can be generated in a single, reliable final step. Our approach disconnects the target 5-aryl-1,3-dimethyl-2-pyridone at the C5-Aryl bond, identifying this compound and a corresponding arylboronic acid as key precursors for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. iipseries.org [iipseries.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 5-Bromo-1,3-dimethyl-2-pyridone
A a Senior Application Scientist, this guide provides targeted troubleshooting advice and optimization strategies for researchers utilizing 5-Bromo-1,3-dimethyl-2-pyridone in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, the unique electronic properties of heteroaromatic substrates like this compound can present specific challenges. This guide is structured as a series of frequently asked questions to directly address common issues and provide robust, field-proven solutions.
Troubleshooting and FAQs
Q1: My reaction has stalled or shows low conversion to the desired product. What are the primary factors to investigate?
Low conversion is a frequent issue and can often be traced back to a few key parameters. Start by systematically evaluating the following:
-
Catalyst Activation and Integrity: The active catalytic species in a Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalyst.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For an electron-rich heterocycle like a pyridone, a sufficiently electron-rich and bulky ligand is often necessary to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[2]
-
Solution: If using a standard ligand like PPh₃ yields poor results, switch to a more electron-rich and sterically demanding Buchwald ligand (e.g., SPhos, XPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃).[4] These ligands can accelerate the catalytic cycle and improve yields.
-
-
Base and Solvent Compatibility: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[5] The solubility of the base and its strength are critical.
-
Solution: A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃) in a solvent like dioxane or THF.[6][7] If solubility is an issue or the reaction is sluggish, consider a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[4] The addition of water to organic solvents like dioxane, THF, or DMF often improves reaction rates.[8][9][10]
-
Q2: I'm observing significant amounts of side products, specifically debromination of my starting material and homocoupling of the boronic acid. How can I minimize these?
Side reactions are often indicative of an imbalanced or inefficient catalytic cycle.
-
Protodebromination (Hydrodebromination): This occurs when the aryl halide is replaced by a hydrogen atom. It can arise from reactions with trace water or other proton sources after oxidative addition.[1]
-
Causality: This side reaction can become competitive if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are slow.
-
Solution:
-
Optimize the Ligand: Employing bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[6]
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction. Ensure solvents are appropriately dried if this becomes a persistent issue.
-
-
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[3]
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.
-
Solution: Rigorous degassing of all solvents and reagents is paramount.[6] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[11][12]
-
Q3: The reaction works, but the purification is difficult due to residual boronic acid and other byproducts. What are some effective purification strategies?
Purification can be streamlined with a few strategic adjustments to the workup procedure.
-
Boronic Acid Removal: Boronic acids and their byproducts can often be tricky to separate from the desired product via standard column chromatography.
-
Solution 1 (Acid/Base Wash): After the reaction, perform an extractive workup. Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.
-
Solution 2 (Pinacol Ester): Using a boronic acid pinacol ester instead of the free boronic acid can sometimes simplify purification as the esters are often less polar and more easily separated.[11]
-
-
General Purification Workflow:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.[13]
-
Proceed with aqueous washes as described above.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: The Suzuki-Miyaura Catalytic Cycle.
For this compound, the "Oxidative Addition" step, where the palladium catalyst inserts into the carbon-bromine bond, is often a critical, rate-determining phase. The choice of an appropriate, bulky, and electron-donating ligand is essential to facilitate this step.[2]
Recommended Reaction Conditions
While optimal conditions can vary depending on the specific boronic acid used, the following tables provide a robust starting point for optimization.
Table 1: General Purpose Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂ or XPhos Pd G3 | These are air-stable Pd(II) pre-catalysts that are efficient and reliable for a broad range of substrates.[3][4] |
| Catalyst Loading | 1-5 mol% | A good starting range to balance reaction rate and cost. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can be beneficial for less reactive partners.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | A common and effective solvent system that balances solubility for both organic and inorganic reagents.[9][15] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling side reactions.[3][11] |
Table 2: Troubleshooting Guide for Condition Adjustment
| Issue Observed | Parameter to Adjust | Suggested Change |
| Low Conversion | Ligand | Switch from PPh₃/dppf to a Buchwald ligand (e.g., SPhos, XPhos). |
| Base | Change from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Temperature | Increase temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Debromination | Ligand | Use a bulkier ligand to accelerate reductive elimination. |
| Water Content | Use anhydrous solvents if the problem persists. | |
| Homocoupling | Degassing | Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). |
Experimental Protocols
Protocol 1: General Suzuki Coupling of this compound
This protocol provides a reliable starting point for coupling with standard arylboronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[9][10]
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Optimized Protocol for Challenging Boronic Acids
This protocol is adapted for more challenging or sensitive boronic acid partners where protodeboronation is a concern.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Under positive inert gas pressure, add a high-performance pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the sealed vessel to 110 °C with vigorous stirring.
-
Monitoring & Workup: Follow the monitoring and workup steps as outlined in Protocol 1.
By systematically addressing the key parameters of catalyst, ligand, base, and solvent, researchers can overcome common challenges and successfully optimize the Suzuki-Miyaura coupling of this compound for efficient and high-yielding synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-1,3-dimethyl-2-pyridone
Welcome to the technical support center for 5-Bromo-1,3-dimethyl-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions involving this versatile building block. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic strategies.
The 2-pyridone core is a prevalent motif in medicinal chemistry, and this compound serves as a key intermediate for introducing diverse functionalities. However, the electronic nature of the pyridone ring and the presence of the nitrogen and oxygen atoms can sometimes lead to unexpected challenges in cross-coupling reactions. This guide will address these potential issues in a direct question-and-answer format.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting any failed reaction. The following workflow can help you diagnose and resolve common issues.
Caption: A general workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1] However, reactions with heteroaryl halides like this compound can sometimes be challenging.
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no conversion in a Suzuki coupling with this substrate often points to a few key issues:
-
Catalyst Inhibition: The nitrogen atom of the pyridone ring can coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with pyridine-containing substrates.[2]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step and can be slow. This is often influenced by the choice of base and the nature of the boronic acid.[3]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water to replace the boronic acid group with a hydrogen atom, consuming your starting material.[4]
Q2: How can I overcome catalyst inhibition by the pyridone nitrogen?
A2: The key is to use a catalyst system that is less susceptible to coordination by the pyridone nitrogen.
-
Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-donating phosphine ligands can shield the palladium center and prevent the pyridone nitrogen from binding.[2] Ligands such as SPhos, XPhos, and RuPhos are excellent choices for this purpose. These ligands also promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in solution, which can be critical for challenging substrates.
Q3: What are the optimal base and solvent choices for this Suzuki coupling?
A3: The choice of base is crucial for activating the boronic acid for transmetalation.[3]
-
Bases: For challenging couplings, stronger bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good starting points.[7] It is important to use a finely powdered, anhydrous base to ensure good solubility and reactivity.
-
Solvents: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or toluene/water.[8] The water is necessary to facilitate the activation of the boronic acid by the base. However, an excessive amount of water can promote protodeboronation, so a careful balance is needed.
Q4: I am observing a significant amount of the debrominated starting material (1,3-dimethyl-2-pyridone). What is causing this and how can I prevent it?
A4: The formation of the debrominated product is a classic sign of protodeboronation of your boronic acid coupling partner, followed by a competing reaction where the resulting arene is coupled. To mitigate this:
-
Use a slight excess of boronic acid: Using 1.1 to 1.5 equivalents of the boronic acid can help compensate for some loss due to protodeboronation.
-
Thoroughly degas the reaction mixture: Oxygen can contribute to the degradation of the catalyst and starting materials. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).
-
Consider boronic esters: Pinacol esters or MIDA boronates are often more stable to protodeboronation than the corresponding boronic acids and can be used as alternatives.[9]
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich ligands to prevent catalyst inhibition and promote key catalytic steps.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively activate the boronic acid.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic organic solvent with a minimal amount of water for base-mediated boronic acid activation. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] When using this compound, specific considerations are necessary for a successful reaction.
Q1: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What should I investigate first?
A1: Similar to Suzuki couplings, catalyst inhibition is a primary suspect. Both the pyridone nitrogen and the amine nucleophile can coordinate to the palladium catalyst and inhibit its activity.[2] Other common issues include:
-
Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but the choice of base can be critical.[2]
-
Ligand Choice: The ligand plays a crucial role in promoting both the oxidative addition and the C-N bond-forming reductive elimination.
Q2: What is the best catalyst system for the Buchwald-Hartwig amination of this substrate?
A2: A robust catalyst system is essential to overcome the potential for catalyst inhibition.
-
Palladium Precatalysts: G3 or G4 palladacycles are often highly effective as they readily form the active monoligated Pd(0) species.[2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly recommended. These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic cycle over inhibitory pathways.[12]
Q3: Which base should I use for my Buchwald-Hartwig reaction?
A3: The choice of base depends on the pKa of the amine nucleophile.
-
Strong Bases: For most primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective.[12]
-
Weaker Bases: For more sensitive substrates or when using amines with lower pKa values, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher reaction temperatures.
Q4: I'm trying to couple ammonia (or an ammonia equivalent) and the reaction is not working. What are the specific challenges here?
A4: Ammonia is a notoriously difficult coupling partner in Buchwald-Hartwig aminations due to its strong coordination to the palladium center, which can lead to catalyst poisoning.[10]
-
Ammonia Equivalents: Using an ammonia equivalent such as benzophenone imine, followed by hydrolysis, is a common and effective strategy.
-
Specialized Catalyst Systems: Some specialized catalyst systems have been developed for the direct coupling of ammonia, often employing specific ligands like Josiphos-type ligands.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Palladacycle (1-2 mol%) | Readily available and effective palladium sources. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky biarylphosphine ligands to prevent catalyst inhibition.[12] |
| Base | NaOtBu (1.5 equivalents) or K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-110 °C | To ensure complete reaction. |
Frequently Asked Questions (FAQs) for Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents.[13][14] While generally reliable, there are specific issues to consider.
Q1: My Stille coupling reaction is giving low yields. What are the common culprits?
A1: Low yields in Stille couplings can often be attributed to:
-
Homocoupling of the Organostannane: The organostannane reagent can couple with itself, leading to undesired side products and consumption of the starting material.[15]
-
Catalyst Deactivation: Similar to other cross-coupling reactions, the palladium catalyst can decompose, often indicated by the formation of palladium black.
-
Inefficient Transmetalation: The transfer of the organic group from tin to palladium can be the rate-limiting step.
Q2: How can I minimize the homocoupling of my organostannane reagent?
A2: Homocoupling is often promoted by the presence of oxygen.
-
Strictly Anaerobic Conditions: Ensure that all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
-
Copper(I) Co-catalyst: In some cases, the addition of a copper(I) salt, such as CuI, can suppress homocoupling and accelerate the desired cross-coupling reaction.[14]
Q3: My reaction mixture turns black and stalls. What should I do?
A3: The formation of palladium black indicates catalyst decomposition.
-
Check Reagent and Solvent Purity: Impurities can lead to catalyst deactivation. Ensure you are using high-purity, anhydrous solvents.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent aggregation. For Stille reactions, ligands like PPh₃ or AsPh₃ are commonly used.
| Parameter | Recommendation for Stille Coupling | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%) | Standard and effective palladium catalysts for Stille reactions. |
| Ligand | PPh₃ (if using Pd₂(dba)₃) | Triphenylphosphine is a common and effective ligand. |
| Additive | CuI (optional, 10-20 mol%) | Can accelerate the reaction and suppress homocoupling.[14] |
| Solvent | Toluene, DMF, or THF | Anhydrous, degassed aprotic solvents are preferred. |
| Temperature | 80-110 °C | Typical temperature range for Stille couplings. |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (argon or nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.6 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: General Procedure for Stille Coupling
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if used, the copper(I) iodide (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound (1.0 equiv.) in anhydrous, degassed solvent (e.g., DMF).
-
Add the organostannane reagent (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Screening for Cross-Coupling of 5-Bromo-1,3-dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst screening of cross-coupling reactions involving 5-Bromo-1,3-dimethyl-2-pyridone. As a challenging substrate, successful coupling requires careful consideration of catalyst systems, reaction conditions, and potential side reactions. This document is structured to address common issues encountered in the lab, offering scientifically grounded explanations and actionable solutions.
I. Troubleshooting Common Issues
Low to No Product Conversion
Low or no conversion is a frequent initial hurdle. The primary cause often lies in the intricate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Question: My reaction shows no or very low conversion of the starting material. What are the most likely causes and how can I address them?
Answer:
Several factors can lead to poor conversion. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Selection: The pyridone nitrogen can coordinate with the palladium center, inhibiting catalytic activity.[4][5] The choice of ligand is therefore critical to modulate the electronic and steric environment of the metal center.
-
Inefficient Oxidative Addition: The C-Br bond of the pyridone may be less reactive than anticipated, making the initial oxidative addition step slow.[7]
-
Recommendation: Consider increasing the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be effective for rapid heating and may improve yields.[6]
-
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation and can aggregate into inactive palladium black, especially at elevated temperatures.[7]
Catalyst Deactivation and Decomposition
The formation of palladium black is a visual indicator of catalyst deactivation and a common problem in cross-coupling reactions.[7]
Question: I am observing a black precipitate in my reaction flask. What is it, and what are the primary causes?
Answer:
The black precipitate is palladium black, which is catalytically inactive metallic palladium.[7] Its formation signals the decomposition of the active Pd(0) catalyst.[7]
-
Oxygen Sensitivity: The active Pd(0) species is readily oxidized by trace amounts of oxygen.
-
Mitigation: Employ rigorous degassing techniques for all solvents and reagents. The freeze-pump-thaw method is highly effective. Ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[4]
-
-
Ligand Degradation: The phosphine ligands themselves can degrade at high temperatures, leaving the palladium center unprotected and prone to aggregation.[8][9]
-
Mitigation: Screen a variety of ligands to find one that is more stable under your reaction conditions. N-heterocyclic carbene (NHC) ligands are often more robust than phosphine ligands at high temperatures.[4]
-
-
Thermal Instability: High reaction temperatures can accelerate the decomposition of the catalytic complex.[7]
-
Mitigation: Determine the minimum effective temperature for the reaction. It's often a balance between achieving a reasonable reaction rate and maintaining catalyst stability.[7]
-
Side Reactions and Impurity Formation
Side reactions can significantly reduce the yield of the desired product and complicate purification.
Question: My reaction is producing significant amounts of side products, particularly homocoupling of the coupling partner and hydrodehalogenation of the starting material. How can I minimize these?
Answer:
-
Homocoupling: This side reaction, particularly with boronic acids in Suzuki-Miyaura couplings, is often promoted by the presence of oxygen.[4]
-
Mitigation:
-
Rigorous Degassing: As with catalyst deactivation, meticulous degassing is crucial.[4]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) precursors.[4][10]
-
Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway.[4]
-
-
-
Hydrodehalogenation: This is the reduction of the C-Br bond, replacing the bromine with a hydrogen atom.
II. Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A reliable starting point would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky biarylphosphine ligand like XPhos (4 mol%).[6]
-
Base: K₃PO₄ (2-3 equivalents).[6]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Temperature: 100 °C.[6]
-
Atmosphere: Inert (Argon or Nitrogen).[6]
Q2: How does the choice of base impact the reaction?
A2: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[6][11] The strength and solubility of the base can significantly affect the reaction rate and yield. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[12]
Q3: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A3: While some catalyst systems show broad applicability, it is generally necessary to screen and optimize the catalyst and ligand for each specific type of cross-coupling reaction. The optimal ligand for a Suzuki coupling may not be the best for a Buchwald-Hartwig amination due to the different mechanistic requirements of each transformation.[12][13]
Q4: My boronic acid is known to be unstable. Are there any strategies to improve the success of my Suzuki-Miyaura coupling?
A4: The instability of boronic acids is a common issue.[10] Consider the following:
-
Use a Boronate Ester: Boronate esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be used as effective coupling partners.[6]
-
Use Fresh Reagents: Ensure your boronic acid is of high purity and has been stored correctly. Degradation can lead to lower yields and the formation of byproducts.[14]
-
Aryltrifluoroborates: Potassium aryltrifluoroborate salts are another stable alternative to boronic acids. They are often crystalline solids that are easy to handle and purify.[15]
III. Experimental Protocols and Data
General Procedure for Catalyst Screening (Suzuki-Miyaura Coupling)
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[4]
Table 1: Example Catalyst Screening Data for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 120 | 62 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 88 |
This is example data and actual results may vary.
IV. Visualizing the Workflow
Troubleshooting Workflow for Low Yield Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming solubility issues with 5-Bromo-1,3-dimethyl-2-pyridone in reactions
A Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support center for 5-Bromo-1,3-dimethyl-2-pyridone. As Senior Application Scientists, we understand that leveraging the full synthetic potential of this versatile pyridone building block requires overcoming practical laboratory hurdles. Chief among these is its often-limited solubility in common reaction solvents. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges effectively, ensuring your reactions proceed efficiently and with high yields.
Frequently Asked Questions (FAQs)
Q1: What are the core physical and solubility properties of this compound?
This compound is a pale yellow to yellow-brown solid at room temperature.[1][2] Its molecular structure, featuring a polar pyridone ring and a nonpolar bromo-dimethyl substitution pattern, gives it a moderately polar character. This duality means it often exhibits incomplete solubility in a wide range of standard organic solvents, posing a significant challenge for achieving homogeneous reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 51417-13-1 | [1][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | Pale yellow to yellow-brown solid | [1] |
| Storage | Room Temperature | [2] |
The principle of "like dissolves like" is the guiding concept for predicting solubility.[4] The moderate polarity of this compound suggests that its solubility will be highest in polar aprotic and some polar protic solvents, while being more limited in nonpolar solvents.[4]
Q2: Why is solubility so critical for the success of reactions like the Suzuki-Miyaura coupling?
In any chemical reaction, the rate and efficiency depend on the frequency of effective collisions between reactant molecules.[5] When a key reagent like this compound has poor solubility, it exists primarily as a solid suspension rather than as individual solvated molecules. This dramatically reduces its effective concentration in the solution phase, leading to several negative consequences:
-
Slow Reaction Kinetics: The reaction rate becomes limited by the slow process of the solid dissolving into the solution.
-
Incomplete Conversion: The reaction may stall once the small amount of dissolved substrate is consumed, leaving a large portion of the starting material unreacted.
-
Low and Irreproducible Yields: The final yield is often poor and can vary significantly between experiments depending on minor variations in stirring, temperature, or particle size.
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, all components—the aryl halide (pyridone), the boronic acid, the base, and the palladium catalyst—must be accessible in the same phase for the catalytic cycle to function efficiently.[6][7] Poor solubility of any component can disrupt this cycle and hinder the entire process.
Troubleshooting Guide: Sluggish Reactions & Low Yields
This section provides a systematic approach to diagnosing and solving solubility-related issues during your experiments.
Issue: My reaction is sluggish, fails to initiate, or shows incomplete conversion of starting material.
This is the most common symptom of poor substrate solubility. Before assuming catalyst deactivation or other mechanistic problems, always address solubility first.
Solution 1: Systematic Solvent Screening
The choice of solvent is the most powerful tool for controlling solubility. A single solvent is often insufficient. Employing co-solvents can fine-tune the polarity of the reaction medium.[8]
Recommended Screening Protocol:
-
Start with Polar Aprotic Solvents: These are often the most effective for substrates like substituted pyridones.
-
Introduce a Co-Solvent: For reactions involving inorganic bases (e.g., K₃PO₄, Cs₂CO₃ in Suzuki couplings), adding water is often necessary to dissolve the base.[9] This creates a biphasic system where the organic solvent dissolves the pyridone and the water dissolves the base, with the reaction occurring at the interface or in the organic phase.
-
Evaluate Other Solvent Classes: If standard choices fail, broaden your screen.
| Solvent Class | Recommended Solvents | Typical Use Case & Rationale |
| Polar Aprotic | 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Excellent starting points for dissolving moderately polar organics. Dioxane/water mixtures are a standard for Suzuki couplings.[9][10][11] |
| Polar Protic | Isopropanol, n-Butanol | Can be effective, but their ability to hydrogen bond may sometimes interfere with catalytic cycles. |
| Aromatic | Toluene, Xylene | Useful for higher-temperature reactions. Can be used as a co-solvent with a more polar solvent to modulate polarity. |
Solution 2: Temperature Adjustment
For most neutral organic compounds, solubility increases with temperature.[12]
-
Action: Gradually increase the reaction temperature in 10-15 °C increments. Many Suzuki couplings are performed at elevated temperatures (e.g., 80–110 °C) to ensure all components remain in solution.[9][11]
-
Causality: Higher thermal energy helps overcome the lattice energy of the solid, allowing solvent molecules to solvate the solute more effectively.
-
Caution: Be mindful of the boiling points of your solvents and the thermal stability of your reagents and catalyst. Excessive heat can lead to degradation.
Solution 3: Physical Dissolution Aids
-
Micronization: Reducing the particle size of the solid increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[8][13] Before adding the reagent to the flask, thoroughly grind it into a fine powder using a mortar and pestle.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process, especially at the start of the reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing suspected solubility issues.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound [myskinrecipes.com]
- 3. 001chemical.com [001chemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Solubility enhancement techniques [wisdomlib.org]
Preventing debromination of 5-Bromo-1,3-dimethyl-2-pyridone
A Guide to Preventing Unwanted Debromination in Your Experiments
Welcome to the technical support center for 5-Bromo-1,3-dimethyl-2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of unintended debromination during synthetic procedures. By understanding the underlying mechanisms and implementing appropriate preventative measures, you can ensure the integrity of your reactions and the desired outcome of your research.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
Debromination is the chemical process of removing a bromine atom from a molecule. In the context of this compound, this is an undesirable side reaction that can occur during various synthetic transformations. The C-Br bond, while relatively stable, can be cleaved under certain conditions, leading to the formation of 1,3-dimethyl-2-pyridone as a byproduct. This reduces the yield of the desired brominated product and can complicate purification processes.
Q2: What are the primary causes of debromination for this compound?
Debromination of this compound can be triggered by several factors, broadly categorized as:
-
Reductive Cleavage: The presence of reducing agents, including certain metals, hydride sources, or even ambient light in some cases, can lead to the reductive cleavage of the C-Br bond.[1][2][3]
-
Palladium-Catalyzed Reactions: While palladium catalysts are invaluable for cross-coupling reactions, certain conditions can favor a side reaction where the aryl bromide is reduced instead of coupled.[4][5] This is a known pathway in Heck, Suzuki, and other similar reactions.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for this specific substrate without strong electron-withdrawing groups ortho or para to the bromine, strong nucleophiles under harsh conditions could potentially displace the bromide.[6][7][8]
-
Radical Reactions: The formation of radical species in the reaction mixture can initiate a chain reaction that results in debromination.
Q3: I'm performing a Suzuki coupling and observing significant debromination. What's going wrong?
This is a common challenge in palladium-catalyzed cross-coupling reactions.[4][5] The likely culprit is the premature quenching of the organopalladium intermediate before the desired transmetalation and reductive elimination can occur. This can be caused by:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired catalytic cycle.
-
Base and Solvent Effects: The choice of base and solvent can influence the reaction pathway. Some combinations may inadvertently favor the reductive debromination pathway.
-
Presence of Protic Impurities: Water or other protic impurities can act as a proton source, leading to the undesired reduction of the aryl-palladium intermediate.
Troubleshooting Guide: Scenarios & Solutions
| Scenario | Potential Cause | Recommended Solution |
| High levels of debromination during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). | Reductive dehalogenation is a known side reaction in these couplings.[1][2][3] This can be exacerbated by the choice of catalyst, ligand, base, and solvent. | 1. Optimize the Catalyst System: Switch to a more electron-rich and sterically hindered phosphine ligand to promote the desired cross-coupling over reduction. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize protic sources that can lead to hydrodebromination. 3. Screen Different Bases: The choice of base can significantly impact the reaction outcome. Consider switching to a non-nucleophilic, anhydrous base. |
| Debromination is observed when using strong bases or nucleophiles. | Nucleophilic aromatic substitution (SNAr) may be occurring, although less likely without strong activating groups. The pyridone ring system itself can influence reactivity.[6][7][8] | 1. Lower the Reaction Temperature: Reducing the thermal energy of the system can disfavor the higher activation energy pathway of debromination. 2. Use a Weaker, Non-nucleophilic Base: If the base is not a reactant, consider alternatives like potassium carbonate or cesium carbonate. 3. Protect Other Functional Groups: If other parts of the molecule are susceptible to reaction, protecting them may prevent unwanted side reactions. |
| The product appears to be degrading upon storage or during workup, with loss of bromine. | The compound may be sensitive to light or trace impurities. Reductive processes can be initiated by various environmental factors.[9][10] | 1. Store in a Dark, Cool, and Inert Atmosphere: Protect the compound from light and oxygen. Storing under argon or nitrogen can be beneficial. 2. Purify with Care: Avoid prolonged exposure to acidic or basic conditions during workup and chromatography. Use neutral alumina or silica gel. 3. Add a Radical Inhibitor: If radical-mediated decomposition is suspected, a small amount of a radical scavenger like BHT can be added during storage. |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Debromination
This protocol provides a starting point for a Suzuki cross-coupling reaction with this compound, designed to minimize the formation of the debrominated byproduct.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and anhydrous potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the undesired reductive debromination pathway.
Caption: Competing pathways in a palladium-catalyzed reaction.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. nobelprize.org [nobelprize.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of reduced flavin in dehalogenation reactions [pubmed.ncbi.nlm.nih.gov]
- 10. Critical Role of Semiquinones in Reductive Dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedure for reactions containing 5-Bromo-1,3-dimethyl-2-pyridone
Technical Support Center: 5-Bromo-1,3-dimethyl-2-pyridone
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate the common and not-so-common challenges encountered during reaction work-up. The protocols herein are designed to be robust and self-validating, empowering you to achieve clean, high-yielding results.
Part 1: Foundational Knowledge - Understanding Your Reagent
Before troubleshooting specific reactions, it is critical to understand the physicochemical properties of this compound that influence its behavior during work-up.
FAQ 1: What are the key solubility properties of this compound and its likely products?
Understanding the solubility of your starting material versus your product is the cornerstone of an effective extractive work-up. This compound, due to its polar pyridone core and the N-methyl groups, exhibits moderate polarity.
Answer:
The solubility profile dictates the choice of extraction and purification solvents. The N-methylation prevents the formation of a pyridinium salt in acidic washes, meaning its solubility is less pH-dependent than its N-H pyridone counterparts. However, the pyridone oxygen can still be protonated under strongly acidic conditions.
Data Summary: Solubility of this compound
| Solvent | Solubility | Work-up Implication |
| Dichloromethane (DCM) | High | Excellent extraction solvent. |
| Ethyl Acetate (EtOAc) | High | Good extraction solvent, often used for chromatography. |
| Tetrahydrofuran (THF) | High | Common reaction solvent; must be removed under vacuum before aqueous work-up.[1] |
| Toluene | Moderate | Common reaction solvent for cross-couplings; good for extraction. |
| Hexanes/Pentane | Low | Useful as an anti-solvent for precipitation or for washing non-polar impurities. |
| Water | Low | Enables effective partitioning during aqueous extraction. |
| Methanol (MeOH) | High | Useful for dissolving crude material but not for extraction from aqueous layers. |
Part 2: Troubleshooting Palladium Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The work-up procedures for these reactions share common challenges, primarily related to the removal of the catalyst, ligands, and inorganic byproducts.
Logical Workflow for Post-Coupling Work-up
The following diagram outlines a general decision-making process for the work-up of a typical cross-coupling reaction.
Caption: General decision tree for post-cross-coupling reaction work-up.
FAQ 2: My Suzuki-Miyaura reaction is complete, but how do I effectively remove the boron-containing byproducts?
Answer:
Boronic acid and boronate ester byproducts are a frequent challenge in Suzuki coupling work-ups. Their removal is critical for obtaining an analytically pure product.[2]
Expert Insight: The most reliable method involves an extractive work-up followed by azeotropic removal of any remaining boric acid.
Step-by-Step Protocol:
-
Initial Quench: Cool the reaction mixture to room temperature. Quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Transfer to a separatory funnel and wash with water and then brine.
-
Boron Byproduct Removal:
-
Azeotropic Removal: After concentrating the organic layer, dissolve the crude residue in methanol (MeOH) and re-concentrate it under reduced pressure.[1][3] This process converts boric acid into the volatile trimethyl borate, which is removed with the solvent. Repeat this step 2-3 times for optimal results.
-
Base Wash (for boronic acids): A wash with a mild aqueous base (e.g., 1M NaOH) can help remove acidic boronic acid species. However, be cautious if your product is base-sensitive.
-
Fluoride Wash: For stubborn tin or boron byproducts, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate them as insoluble salts, which can then be removed by filtration through Celite®.[1]
-
Causality: The B-O bonds in boric acid readily exchange with alcohols like methanol to form volatile borate esters (B(OMe)₃, b.p. 68.7 °C), which are easily removed by rotary evaporation.[3]
FAQ 3: I'm performing a Buchwald-Hartwig amination. How do I remove the palladium catalyst and phosphine ligand/oxide byproducts?
Answer:
Residual palladium and phosphine-based impurities are common contaminants that can complicate purification and are often toxicologically undesirable. The choice of removal technique depends on the nature of the ligand used.
Expert Insight: The lone pair on the pyridine nitrogen in pyridone-type structures can sometimes coordinate to palladium, making its removal more challenging than in other systems.[4] A multi-step approach is often necessary.
Step-by-Step Protocol for Catalyst and Ligand Removal:
-
Initial Filtration: After quenching the reaction, dilute the mixture with a solvent like toluene or ethyl acetate and filter it through a pad of Celite®. This removes a significant portion of the precipitated palladium black and inorganic salts.[5][6]
-
Aqueous Washes:
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to help remove some metal salts.[3]
-
For basic phosphine ligands (e.g., tri-tert-butylphosphine), a wash with dilute aqueous acid (e.g., 1M HCl) can protonate the ligand, partitioning it into the aqueous layer. Caution: Ensure your product is stable to acid. Since this compound is N-methylated, it is generally stable to mild acid washes.
-
-
Specialized Scavenging:
-
Thiol-Based Scavengers: If palladium persists, consider stirring the organic solution with a silica-bound thiol scavenger or a thiol-functionalized resin for a few hours. These scavengers have a high affinity for palladium and will bind it, allowing for removal by simple filtration.
-
Activated Carbon: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium.
-
-
Removing Phosphine Oxides (e.g., from triphenylphosphine):
-
Triphenylphosphine oxide (TPPO) is notoriously difficult to remove via standard chromatography due to its polarity.
-
Precipitation: One effective method is to concentrate the crude material, then suspend the residue in a minimally polar solvent system like pentane/ether. The less polar product may dissolve while the more polar TPPO remains a solid and can be filtered off.[1]
-
Caption: Workflow for removing catalyst and ligand-derived impurities.
Part 3: General Purification and Isolation
FAQ 4: My crude product is an oil and won't crystallize. What are my options?
Answer:
Obtaining a solid product is ideal for ease of handling and final purity. If direct crystallization fails, a systematic approach is required.
Expert Insight: The N,N-dimethyl substitution on the pyridone ring can sometimes disrupt crystal lattice packing compared to N-H or N-aryl analogs, making crystallization more difficult.
Troubleshooting Steps:
-
Confirm Purity: First, analyze the crude oil by TLC or LC-MS. If it is not >90% pure, direct crystallization is unlikely. Proceed with column chromatography first.
-
Chromatography: Purify the material using silica gel flash column chromatography. A gradient elution of hexanes/ethyl acetate is a common starting point for compounds of this polarity.[7][8]
-
Inducing Crystallization:
-
Solvent Screening: Dissolve the purified oil in a minimal amount of a good solvent (e.g., DCM, EtOAc). Slowly add a poor solvent (an "anti-solvent") like hexanes or pentane until the solution becomes cloudy. Warm gently until it clarifies, then allow it to cool slowly to room temperature, followed by refrigeration.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Functionalization of 5-Bromo-1,3-dimethyl-2-pyridone
Welcome to the technical support center for the functionalization of 5-Bromo-1,3-dimethyl-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective substitution on this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each answer provides a diagnosis of the problem and a step-by-step guide to resolving it.
Question 1: My reaction is yielding a mixture of C4 and C6 functionalized products after attempting C-H lithiation. How can I improve selectivity for the C4 position?
Answer:
Achieving high regioselectivity between the C4 and C6 positions is a common challenge, primarily governed by a subtle interplay of steric and electronic factors. The formation of a mixture indicates that the energy barrier for deprotonation at both sites is comparable under your current conditions.
Causality Analysis: The 2-pyridone oxygen acts as a directing metalation group (DMG), coordinating with the organolithium reagent and directing deprotonation to the adjacent C6 position.[1][2] However, the N-methyl group and the adjacent C5-bromo substituent create significant steric hindrance at the C6 position. This steric congestion favors lithiation at the less hindered C4 position. Your mixed results suggest that the directing effect of the oxygen and the steric hindrance are in close competition.
Solutions to Enhance C4 Selectivity:
-
Increase Steric Bulk of the Base: Switching from a less bulky base like n-BuLi to a more sterically demanding one can amplify the steric repulsion at the C6 position.
-
Recommended Bases: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are excellent choices. Their bulky nature makes the approach to the C6 proton significantly less favorable.[3]
-
-
Optimize the Solvent System: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium base.[3]
-
Recommendation: Use a non-coordinating or weakly coordinating solvent like toluene or hexane in combination with a coordinating agent like Tetrahydrofuran (THF) or TMEDA (see FAQ 3). This can fine-tune the reactivity of the base.
-
-
Lower the Reaction Temperature: Deprotonation is a kinetically controlled process.[4] Running the reaction at a lower temperature (e.g., dropping from -40°C to -78°C) can increase the selectivity by better differentiating the activation energies for C4 and C6 proton abstraction.
Workflow for Optimizing C4-Selectivity
Caption: Troubleshooting workflow for C4/C6 isomer mixture.
Question 2: I am trying to achieve C-H functionalization, but my main product results from reaction at the C5 position. What is causing this and how can I prevent it?
Answer:
This outcome indicates that you are inadvertently promoting a halogen-metal exchange at the C5-bromo position instead of the desired C-H deprotonation.
Causality Analysis: The carbon-bromine bond is susceptible to exchange with strong organolithium reagents, particularly alkyllithiums like n-BuLi or t-BuLi. This process is often very fast, even at low temperatures, and competes directly with the slower C-H abstraction.[5] The result is the formation of a 5-lithio-pyridone intermediate, which then reacts with your electrophile.
Solutions to Favor C-H Deprotonation over Halogen-Metal Exchange:
-
Use a Non-Nucleophilic Amide Base: Lithium amide bases like LDA and LTMP are significantly less prone to performing halogen-metal exchange compared to alkyllithiums. Their primary function is proton abstraction, making them the ideal choice to avoid reaction at C5.[3]
-
Employ a Magnesium-Based Reagent System: An alternative strategy involves transmetalation. You can first perform a halogen-magnesium exchange using a Grignard reagent like i-PrMgCl. The resulting Grignard species is generally less reactive. Subsequent treatment with a strong, non-nucleophilic base can then selectively deprotonate the C4 position. Knochel-type bases (e.g., TMPMgCl·LiCl) can also be effective for this purpose.[6][7]
-
Careful Control of Temperature and Addition Rate: If you must use an alkyllithium, ensure the reaction is kept at a very low temperature (≤ -78°C) and the reagent is added slowly. This can sometimes favor the kinetically slower but thermodynamically more stable C-H deprotonation, although this method is less reliable.
Question 3: I'm observing low yields or decomposition of my starting material when attempting lithiation. What are the common pitfalls?
Answer:
Low yields or decomposition often point to issues with reaction setup, reagent quality, or side reactions involving the pyridone ring itself.
Causality Analysis: 2-Pyridones are conjugated enone-like structures.[8] This makes the ring susceptible to nucleophilic addition by strong organometallic reagents, especially at the C4 and C6 positions. Furthermore, organolithium reactions are highly sensitive to moisture and air.
Troubleshooting Checklist:
-
Ensure Strictly Anhydrous and Inert Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum.
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
-
-
Verify Reagent Quality:
-
Organolithium reagents degrade over time. Their concentration should be periodically determined by titration (e.g., using diphenylacetic acid). Using a partially degraded reagent is a common cause of low yields.
-
-
Prevent Nucleophilic Addition:
-
As mentioned, using lithium amide bases (LDA, LTMP) instead of alkyllithiums (n-BuLi, s-BuLi) can prevent unwanted nucleophilic attack on the pyridone ring.[3]
-
Maintain a low reaction temperature (-78°C) to disfavor addition pathways.
-
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental principles governing regioselectivity on the this compound ring?
Answer: Regioselectivity is primarily dictated by three factors: the inherent electronic nature of the pyridone ring, steric hindrance from substituents, and the reaction mechanism being employed.
-
Electronic Effects: The 2-pyridone ring has a unique electronic distribution. The C3 and C5 positions are relatively electron-rich and more susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient, making them prone to nucleophilic attack or deprotonation by strong bases.[8]
-
Steric Hindrance: The N-methyl and C5-bromo groups create a sterically crowded environment around the C6 position, making it less accessible to bulky reagents compared to the C4 position.
-
Reaction Type:
-
Directed ortho-Metalation (DoM): This C-H activation strategy relies on a directing group (the C2-carbonyl) to guide a strong base to an adjacent proton (C6). However, this is often overridden by steric factors, favoring C4.[1][2]
-
Halogen-Metal Exchange: The C-Br bond at C5 provides a reactive handle for creating a nucleophile at that specific position.[5]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent electrophilic site for reactions like Suzuki, Stille, or Heck couplings, allowing for selective functionalization of C5.[9][10]
-
Factors Influencing Regioselectivity
Caption: Key factors controlling reaction sites.
Question 2: Which is more acidic, the C4-H or the C6-H proton, and why?
Answer: The intrinsic acidity of the C4-H versus the C6-H proton is very similar due to the comparable electron-withdrawing effects of the conjugated carbonyl system. However, in the context of kinetic acidity relevant to lithiation reactions, the accessibility of the proton to the base is the deciding factor. Due to the steric hindrance from the N-methyl and C5-bromo groups, the C4-H proton is kinetically more acidic , meaning it will be deprotonated faster by a bulky base. The reaction is under kinetic, not thermodynamic, control.[4]
Question 3: What is the role of additives like TMEDA in directed lithiation?
Answer: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that plays a crucial role in organolithium chemistry. Its primary functions are:
-
Deaggregation of Organolithium Reagents: Alkyllithiums exist as large aggregates (tetramers or hexamers) in hydrocarbon solvents. TMEDA chelates to the lithium cations, breaking down these aggregates into more reactive monomers or dimers.[6] This increases the effective basicity and reaction rate.
-
Complex Formation: TMEDA can form a stable complex with the aryllithium intermediate after deprotonation, preventing re-aggregation and increasing its solubility and stability in the reaction medium.
Experimental Protocols & Data
Table 1: Comparison of Conditions for Regioselective Functionalization
| Target Position | Reaction Type | Recommended Base/Catalyst | Solvent | Temp. (°C) | Common Electrophile/Coupling Partner | Expected Selectivity |
| C4 | Directed Lithiation | LDA or LTMP | THF / Toluene | -78 | Aldehydes, Ketones, I₂, Me₃SiCl | >95% C4 |
| C5 | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90-100 | Arylboronic Acids | >99% C5 |
| C5 | Halogen-Metal Exchange | n-BuLi (1.1 eq) | THF | -78 to -90 | DMF, CO₂ | >90% C5 (risk of C-H lithiation) |
| C6 | Directed Lithiation | n-BuLi / TMEDA | THF | -78 | (Difficult to achieve selectively) | Mixture with C4 |
Protocol 1: Regioselective C4-Lithiation and Electrophilic Quench
WARNING: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under a dry, inert atmosphere (Argon or Nitrogen) by trained personnel.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: While maintaining the temperature at -78°C, slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise over 20 minutes.
-
Anion Formation: Stir the resulting dark solution at -78°C for 1 hour to ensure complete deprotonation at the C4 position.
-
Electrophilic Quench: Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF.
-
Reaction Completion: Allow the reaction to stir at -78°C for 2 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
-
Reagent Mixture: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[11]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio).[11]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 90-100°C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 12-24 hours). Microwave heating can significantly shorten reaction times.[12]
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Directed_ortho_metalation [chemeurope.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Effect of base and solvent on 5-Bromo-1,3-dimethyl-2-pyridone reactivity
Welcome to the technical support resource for 5-Bromo-1,3-dimethyl-2-pyridone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you navigate the complexities of its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
This compound is an electron-rich heteroaromatic halide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The two most common and powerful transformations are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, coupling the pyridone with various aryl, heteroaryl, or vinyl boronic acids or esters. This is a highly reliable method for creating biaryl structures.[1][2][3]
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds, coupling the pyridone with a wide range of primary or secondary amines, anilines, or other nitrogen nucleophiles. This reaction is fundamental in medicinal chemistry for synthesizing arylamines.[4][5][6]
While less common due to the electron-donating nature of the pyridone ring, Nucleophilic Aromatic Substitution (SNAr) can be induced under specific conditions, typically requiring a strong nucleophile and polar aprotic solvents to facilitate the reaction.[7][8][9]
Q2: Why are the base and solvent so critical for directing the reactivity and success of a reaction?
The choice of base and solvent is not merely about providing a medium for the reaction; these components are active participants in the catalytic cycle and profoundly influence reaction outcomes.[10][11][12]
-
Role of the Base:
-
Catalyst Activation/Turnover: In many cross-coupling reactions, the base is essential for regenerating the active Pd(0) catalyst and facilitating key steps like transmetalation (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig amination).[5][13]
-
Activating Reagents: In Suzuki coupling, the base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transmetalation to the palladium center.[13][14]
-
Preventing Side Reactions: An inappropriate base can lead to decomposition of reagents, ligands, or the desired product. For instance, a base that is too nucleophilic might compete with the desired coupling partner.
-
-
Role of the Solvent:
-
Solubility: The solvent must dissolve the aryl halide, coupling partner, base, and catalytic species to allow the reaction to proceed in the solution phase.
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing the stability and reactivity of catalytic intermediates.[10][15] For example, polar aprotic solvents can stabilize charged intermediates, while non-polar solvents might favor different mechanistic pathways.
-
Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is a critical parameter for overcoming activation energy barriers.
-
The interplay between the base and solvent is crucial. A strong base might not be effective if it is insoluble in the chosen solvent. Similarly, a high-boiling solvent is useless if the catalyst decomposes at that temperature. Optimization of this pair is fundamental to achieving high yields.[2][16]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or no yield in the Suzuki coupling of this compound with an arylboronic acid.
This is a common issue that can almost always be resolved by systematically evaluating the reaction parameters, starting with the base and solvent.
Causality Analysis & Troubleshooting Steps
-
Evaluate the Base: The primary role of the base is to activate the boronic acid. The strength and nature of the base are critical.
-
Insight: Inorganic bases are typically used. Weak bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, but for less reactive or sterically hindered substrates, a stronger base like potassium phosphate (K₃PO₄) is often required to accelerate the crucial transmetalation step.[3][14] The choice can significantly impact yield.[17]
-
Action: If using a carbonate base with low yield, switch to K₃PO₄. Ensure the base is finely powdered and anhydrous (unless using aqueous conditions) to maximize its surface area and reactivity.
-
-
Assess the Solvent System: The solvent influences the solubility of the base and the stability of the palladium catalyst.
-
Insight: A mixture of an organic solvent and water is often highly effective. The water helps dissolve the inorganic base (especially K₃PO₄), facilitating the formation of the reactive boronate species.[18][19] Common systems include 1,4-dioxane/water, toluene/water, or DME/water. Anhydrous conditions with solvents like toluene or DMF can also be effective, particularly with specific ligand systems.[10]
-
Action: If running an anhydrous reaction with a carbonate base, consider switching to a biphasic system like 1,4-dioxane/water (4:1 ratio) with K₃PO₄. Ensure the reaction is adequately stirred to facilitate mixing between the phases.
-
-
Check the Catalyst/Ligand System: While base and solvent are primary, they work in concert with the catalyst.
-
Insight: The phosphine ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition and reductive elimination).[20][21] Bulky, electron-rich phosphine ligands are known to promote these steps.[1][22] For a pyridone substrate, a catalyst system like Pd(PPh₃)₄ or one generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, XPhos) is recommended.[1][21]
-
Action: Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) state.[23] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes simplify troubleshooting.
-
Comparative Data: Base & Solvent Effects
The following table summarizes model outcomes for the coupling of this compound with phenylboronic acid, demonstrating the impact of different reaction conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene | 100 | 12 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 65 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 95 | 4 | 92 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 95 | 2 | >98 |
Data is representative and intended for illustrative purposes.
Validated Protocol: High-Yield Suzuki Coupling
This protocol is optimized for substrates like this compound.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final reaction concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the target temperature (e.g., 85–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Incomplete conversion or significant hydrodehalogenation side product in the amination of this compound.
Buchwald-Hartwig amination requires a delicate balance of a strong base and an appropriate catalyst system to favor C-N bond formation over competing pathways.[5]
Causality Analysis & Troubleshooting Steps
-
Evaluate the Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the Pd-amine complex), which is a key step in the catalytic cycle.[24][25]
-
Insight: Weak inorganic bases like carbonates or phosphates are generally ineffective for C-N amination. Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required. NaOtBu is the most common choice.[25] The pKa of the base must be high enough to deprotonate the N-H bond within the catalytic complex.
-
Action: If you are not using a strong base like NaOtBu, this is the most likely cause of failure. Switch to NaOtBu (1.2-1.5 equivalents). Ensure it is handled under an inert atmosphere as it is hygroscopic and reactive.
-
-
Assess the Solvent: The solvent must be aprotic and capable of supporting the catalytic species without interfering.
-
Insight: Ethereal solvents (1,4-dioxane, THF) or aromatic hydrocarbons (toluene) are the standards for Buchwald-Hartwig amination.[4] Solvents like DMF or DMSO can sometimes interfere with the catalyst or lead to side reactions and should generally be avoided unless specified by a particular protocol.[15] Toluene is often preferred for its higher boiling point.
-
Action: Use anhydrous toluene or 1,4-dioxane. Ensure the solvent is thoroughly degassed before use to remove oxygen, which can deactivate the palladium catalyst.
-
-
Analyze the Catalyst and Ligand: The formation of the hydrodehalogenation byproduct (where the bromine is replaced by hydrogen) often points to an issue with the reductive elimination step.
-
Insight: Reductive elimination (the C-N bond-forming step) competes with side reactions like β-hydride elimination. The choice of ligand is critical to promote the desired pathway.[5] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., Xantphos) are designed to accelerate reductive elimination and prevent side reactions.[6]
-
Action: If using a simple ligand like PPh₃, switch to a modern Buchwald or Josiphos-type ligand. The use of pre-catalysts that generate the active LPd(0) species efficiently is also recommended.
-
Validated Protocol: High-Yield Buchwald-Hartwig Amination
This protocol is a robust starting point for the amination of this compound.
-
Reagent Preparation: To a dry Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv). In a separate vial, dissolve this compound (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) in anhydrous, degassed toluene.
-
Reaction Setup: Add the solution of reagents to the Schlenk tube containing the base.
-
Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue via flash column chromatography.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-Bromo-1,3-dimethyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a foundational pillar of modern drug discovery and development. For the family of 5-Bromo-1,3-dimethyl-2-pyridone derivatives, which are of significant interest in medicinal chemistry, a multi-faceted analytical approach is paramount to ensure the precise elucidation of their molecular architecture. This guide provides a comparative overview of the key analytical techniques employed for this purpose, supported by experimental insights and data-driven comparisons.
The core structure of this compound consists of a pyridinone ring system with a bromine atom at the 5-position and methyl groups at the 1 and 3-positions.[1][2][3] Derivatives of this scaffold can be synthesized through various reactions, such as Suzuki cross-coupling, to introduce diverse functionalities, leading to a wide array of potential therapeutic agents.[4] The accurate characterization of these derivatives is critical for understanding their structure-activity relationships.
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective interpretation leads to an unambiguous structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and chemical environment of nuclei.[5] | Non-destructive; provides rich structural detail in solution. | Requires relatively pure samples; may not be suitable for insoluble compounds. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer clues to the molecular structure. | High sensitivity; requires very small sample amounts. | Isomeric and isobaric compounds can be difficult to distinguish without high-resolution instruments. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[6][7] | Provides an unambiguous and absolute structure.[8] | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols and Data Interpretation
A logical and systematic workflow is essential for the efficient and accurate structural elucidation of this compound derivatives.
Figure 1: A generalized workflow for the structural confirmation of novel chemical compounds, starting from synthesis and purification, through spectroscopic analysis, to definitive structural elucidation by X-ray crystallography.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy: This technique provides information on the number of distinct proton environments, their chemical shifts, and their connectivity through spin-spin coupling. In a typical spectrum of a this compound derivative, one would expect to see signals corresponding to the methyl groups and the aromatic protons on the pyridone ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.[9][10]
-
¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl), providing further confirmation of the molecular framework.[5] For instance, the carbonyl carbon of the pyridone ring will have a characteristic downfield chemical shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish detailed connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign signals and determine the molecular structure.
2. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula of a compound.[11]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum gives the molecular weight of the compound. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of roughly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the molecular formula and gain structural insights.
3. X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[6] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the structure to obtain the final atomic coordinates.[8]
Figure 2: A flowchart illustrating the key steps in the primary analytical techniques used for the structural confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives requires a comprehensive and integrated analytical approach. While NMR and MS provide essential information about the molecular connectivity and composition in solution, X-ray crystallography offers the definitive three-dimensional structure in the solid state. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the structure of novel compounds, a critical step in the advancement of drug discovery and development programs.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 001chemical.com [001chemical.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Systems for 5-Bromo-1,3-dimethyl-2-pyridone Coupling
Introduction: The Strategic Importance of 2-Pyridone Scaffolds in Medicinal Chemistry
The 2-pyridone motif is a cornerstone in modern drug discovery, prized for its unique combination of physicochemical properties.[1][2] These heterocycles can act as both hydrogen bond donors and acceptors, and they often serve as bioisosteres for amides and phenols, enhancing a drug candidate's metabolic stability, solubility, and target engagement.[1][2] The functionalization of the 2-pyridone core, particularly through the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the 5-position, is a critical step in the synthesis of a vast array of pharmacologically active molecules. 5-Bromo-1,3-dimethyl-2-pyridone is a versatile building block for this purpose, and the choice of catalytic system for its coupling reactions is paramount to achieving high yields, purity, and scalability.
This guide provides an in-depth comparison of the primary catalytic systems employed for the coupling of this compound and related substrates. We will delve into the mechanistic nuances, performance data, and experimental protocols for palladium, copper, and nickel-based catalysts, as well as emerging photocatalytic methods. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalytic system is contingent upon several factors, including the nature of the coupling partner, desired reaction conditions (temperature, time), catalyst cost and availability, and tolerance of other functional groups within the molecule. Below, we compare the most prevalent catalytic approaches for the coupling of 5-bromo-2-pyridone derivatives.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-N and C-C Bond Formation
Palladium catalysis, particularly the Buchwald-Hartwig amination for C-N bond formation, stands as a highly reliable and versatile method for the arylation of amines with aryl halides.[3][4] The continuous development of sophisticated phosphine ligands has significantly expanded the scope and efficiency of these reactions.[4]
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
References
- 1. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 2. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectral Data of 5-Bromo-1,3-dimethyl-2-pyridone and Its Cross-Coupling Products
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 2-pyridone motif, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth technical comparison of the spectral data of a key building block, 5-Bromo-1,3-dimethyl-2-pyridone, and its derivatives obtained through three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
This document moves beyond a simple recitation of data. It is designed to offer practical, field-proven insights into the causality behind experimental choices and to provide self-validating protocols. By understanding the spectral transformations that occur during these reactions, researchers can more effectively characterize their products and troubleshoot their synthetic pathways.
The Starting Block: this compound
This compound (CAS 51417-13-1) is a versatile synthetic intermediate.[1][2] The presence of a bromine atom at the C5 position of the electron-rich pyridone ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The methyl groups at the N1 and C3 positions provide steric bulk and electronic modification that can influence reactivity and solubility.
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 51417-13-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Pale yellow to yellow-brown solid | [3] |
Expected Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the two aromatic protons on the pyridone ring. The N-methyl group will likely appear as a singlet around 3.4-3.6 ppm, while the C3-methyl group will be a singlet in the 2.0-2.3 ppm region. The two aromatic protons at C4 and C6 will likely appear as singlets or narrow doublets, with their chemical shifts influenced by the bromine and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal, typically in the 160-165 ppm range. The carbon bearing the bromine (C5) will be significantly shielded compared to a non-brominated aromatic carbon. The two methyl carbons will appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring, typically observed between 1650 and 1690 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the methyl and aromatic protons, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity
The C(sp²)-Br bond in this compound is a versatile handle for introducing a wide range of functional groups. We will explore three of the most powerful and widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5]
Reaction Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Representative):
This protocol is a general guideline based on established procedures for similar substrates and may require optimization.[6]
-
Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,3-dimethyl-2-pyridone.
Comparative Spectral Analysis: 5-Bromo- vs. 5-Phenyl-1,3-dimethyl-2-pyridone
The replacement of the bromine atom with a phenyl group will lead to significant and predictable changes in the spectral data.
| Spectral Feature | This compound (Expected) | 5-Phenyl-1,3-dimethyl-2-pyridone (Expected) | Rationale for Change |
| ¹H NMR | Aromatic protons on the pyridone ring. | New signals in the aromatic region (7.2-7.6 ppm) corresponding to the protons of the newly introduced phenyl ring. The signals for the pyridone protons may experience a slight shift. | Introduction of the phenyl group. |
| ¹³C NMR | Signal for C5 carbon significantly shielded by bromine. | The C5 carbon signal will shift downfield. New signals corresponding to the carbons of the phenyl ring will appear. | Replacement of the electronegative bromine with a less electronegative phenyl group. |
| Mass Spec | [M]⁺ and [M+2]⁺ peaks of equal intensity. | A single molecular ion peak. The mass will correspond to the new molecular formula (C₁₃H₁₃NO). | Loss of the bromine atom and its characteristic isotopic pattern. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[7][8] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9]
Reaction Workflow:
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol (Representative):
This protocol is a general guideline based on established procedures for similar substrates and may require optimization.[9]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Spectral Analysis: 5-Bromo- vs. 5-(Phenylamino)-1,3-dimethyl-2-pyridone
The introduction of an amino group at the C5 position will have a distinct effect on the spectral properties of the molecule.
| Spectral Feature | This compound (Expected) | 5-(Phenylamino)-1,3-dimethyl-2-pyridone (Expected) | Rationale for Change |
| ¹H NMR | No N-H proton signal. | A new singlet in the downfield region (typically > 8.0 ppm) for the N-H proton. New signals for the protons of the phenylamino group. | Introduction of the N-H bond and the phenyl ring. |
| ¹³C NMR | C5 carbon signal influenced by bromine. | The C5 carbon will be significantly shielded due to the electron-donating nature of the nitrogen atom. | The strong electron-donating effect of the amino group. |
| IR Spec. | No N-H stretching band. | A characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. | Presence of the N-H bond. |
| Mass Spec | Isotopic pattern for one bromine atom. | A single molecular ion peak corresponding to the new molecular formula (C₁₃H₁₄N₂O). | Loss of the bromine atom. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.
Reaction Workflow:
Caption: Generalized workflow for the Sonogashira coupling reaction.
Experimental Protocol (Representative):
This protocol is a general guideline based on established procedures for similar substrates and may require optimization.[12][13]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol) and a suitable solvent such as THF (10 mL).
-
Base and Alkyne Addition: Add a base, often an amine that can also act as a solvent, such as triethylamine (2.0 mmol), followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Spectral Analysis: 5-Bromo- vs. 5-(Phenylethynyl)-1,3-dimethyl-2-pyridone
The introduction of the rigid, linear alkynyl group will result in characteristic spectral changes.
| Spectral Feature | This compound (Expected) | 5-(Phenylethynyl)-1,3-dimethyl-2-pyridone (Expected) | Rationale for Change |
| ¹H NMR | No alkynyl proton. | If a terminal alkyne is used, a signal for the alkynyl proton will appear. For an internal alkyne like phenylethynyl, new aromatic signals will be present. | Introduction of the alkynyl moiety. |
| ¹³C NMR | C5 carbon signal influenced by bromine. | Two new signals in the 80-100 ppm range for the sp-hybridized carbons of the alkyne. | Presence of the carbon-carbon triple bond. |
| IR Spec. | No C≡C stretching band. | A weak to medium intensity C≡C stretching band around 2100-2260 cm⁻¹. | Presence of the carbon-carbon triple bond. |
| Mass Spec | Isotopic pattern for one bromine atom. | A single molecular ion peak corresponding to the new molecular formula (C₁₅H₁₃NO). | Loss of the bromine atom. |
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of novel 2-pyridone derivatives. By understanding the fundamental principles of how these structural modifications influence the NMR, IR, and mass spectral data, researchers can confidently and efficiently characterize their products. The provided protocols serve as a robust starting point for the synthesis of these valuable compounds, and the comparative spectral analysis offers a predictive framework for their characterization. As with any synthetic procedure, optimization of reaction conditions for specific substrates is key to achieving high yields and purity.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. 5-Bromo-1,3-dimethylpyridin-2(1H)-one 51417-13-1 [sigmaaldrich.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated Pyridones and Brominated Pyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Brominated pyridines and their pyridone counterparts are foundational scaffolds in medicinal chemistry, appearing in countless biologically active molecules. However, their reactivity profiles in palladium-catalyzed cross-coupling reactions—the workhorse of modern synthesis—are notably distinct. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform your synthetic strategy.
The Core Distinction: Electronic Nature
The fundamental difference between a pyridine and a pyridone ring lies in their electronic properties, a direct consequence of the pyridone's carbonyl group.
-
Brominated Pyridines : The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This electron-withdrawing character generally enhances the reactivity of an attached C-Br bond towards oxidative addition, the crucial first step in many palladium-catalyzed coupling cycles.[1] However, the pyridine nitrogen's lone pair can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition, a challenge that must be managed through careful ligand selection.[2]
-
Brominated Pyridones : In contrast, 2-pyridones are often considered electron-rich systems. They exist in tautomeric equilibrium with their 2-hydroxypyridine form, but the pyridone (keto) form typically predominates. This electron-rich nature can influence the oxidative addition step differently than in electron-poor pyridines. Furthermore, the N-H group and the adjacent carbonyl can participate in directing effects or side reactions, adding another layer of complexity and opportunity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation. The choice of catalyst, ligand, and base is paramount and differs significantly between these two substrates.
Generally, the electron-deficient nature of bromopyridines facilitates the initial oxidative addition of the Pd(0) catalyst. However, achieving high yields often requires ligands that can both stabilize the catalyst and prevent inhibition by the pyridine nitrogen.[2][3] Brominated pyridones, while potentially slower in the oxidative addition step due to their higher electron density, can be excellent coupling partners under optimized conditions.
Below is a table summarizing representative experimental data for the Suzuki-Miyaura coupling of these two classes of compounds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 |
| 2-Bromo-3-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Toluene / H₂O | 100 | 12 | 92 |
| 3-Bromo-pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 3,5-Dibromo-2-pyridone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | 16 | 83 |
| 4-Triflyloxy-pyridone | Aryl boronic acids | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | THF | RT | 1-3 | 72-96 |
Data compiled from representative literature.[2][3][4] Note that pyridone triflates are also common and highly reactive coupling partners.[4]
Performance in Buchwald-Hartwig and Sonogashira Couplings
The trends observed in Suzuki coupling often extend to other critical transformations like C-N and C-C(sp) bond formations.
Buchwald-Hartwig Amination: This reaction is essential for synthesizing aryl amines. The success of coupling bromopyridines is highly dependent on the ligand choice to overcome catalyst inhibition.[5] Brominated pyridones can also participate effectively, though the acidic N-H proton of the pyridone ring requires consideration when selecting the base to avoid competitive deprotonation and potential side reactions. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly employed.[6][7]
Sonogashira Coupling: This coupling of terminal alkynes with aryl halides is a powerful tool for accessing important structural motifs. Both bromopyridines and bromopyridones are viable substrates. For aminobromopyridines, catalyst systems like Pd(CF₃COO)₂/PPh₃ with a Cu(I) co-catalyst have proven effective.[8][9] The choice of base and solvent remains critical to achieving high yields.
Experimental Protocols: A Self-Validating Approach
To illustrate the practical differences, detailed step-by-step protocols for a representative Suzuki-Miyaura coupling are provided below. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
This protocol is adapted from standard procedures for electron-deficient heteroaryl halides.[2]
Rationale: The use of a phosphine ligand like that in Pd(PPh₃)₄ is crucial. The ligand stabilizes the Pd(0) species and its electron-donating properties facilitate the oxidative addition step. A mixed solvent system including water is often necessary to dissolve the inorganic base (K₃PO₄), which activates the boronic acid.
-
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol).
-
Causality: Using an oven-dried flask and inert atmosphere prevents the deactivation of the palladium catalyst by oxygen and moisture. The excess boronic acid and base drive the reaction to completion.
-
-
Step 2: Catalyst Addition
-
Under a positive flow of argon or nitrogen, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).
-
Causality: The catalyst is added under an inert gas flow to prevent degradation before the reaction commences.
-
-
Step 3: Solvent Addition & Degassing
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The mixture is then thoroughly degassed by bubbling argon through the solution for 10-15 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Step 4: Reaction
-
Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 18 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Step 5: Work-up and Purification
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Considerations: The Pyridone Difference
The presence of the pyridone moiety introduces unique mechanistic possibilities. The carbonyl oxygen and the N-H group can interact with the palladium center. This interaction can be either beneficial, by pre-coordinating the substrate to the catalyst and facilitating oxidative addition, or detrimental, by forming stable, off-cycle complexes that inhibit catalysis. This "X-factor" means that ligand and base selection for brominated pyridones must be approached with particular care to balance reactivity and catalyst stability.
Conclusion
While both brominated pyridines and pyridones are indispensable tools in synthesis, they are not interchangeable.
-
Brominated Pyridines are generally more reactive due to their electron-deficient nature, but success hinges on mitigating catalyst inhibition by the ring nitrogen through judicious ligand selection.
-
Brominated Pyridones are more electron-rich, which can alter the kinetics of the catalytic cycle. Their reactivity is strongly influenced by the potential for the pyridone N-H and carbonyl groups to interact with the catalyst, necessitating careful optimization of bases and ligands.
Ultimately, the choice between these scaffolds should be guided by the specific synthetic target and a clear understanding of their distinct electronic and steric profiles. This guide serves as a foundational resource for navigating these differences and designing more efficient and robust cross-coupling strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis: 5-Bromo-1,3-dimethyl-2-pyridone in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth, data-driven comparison of 5-Bromo-1,3-dimethyl-2-pyridone against a spectrum of standard aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The objective is to furnish researchers, chemists, and drug development professionals with a clear understanding of this substrate's reactivity profile, enabling informed decisions in synthetic planning.
Introduction: The Unique Profile of this compound
This compound (CAS: 51417-13-1, MW: 202.05 g/mol ) is a heteroaromatic halide that integrates several structural features of interest for medicinal chemistry and materials science.[1][2] The pyridone core is a privileged scaffold in numerous pharmaceutical agents, valued for its hydrogen bonding capabilities and metabolic stability.
The reactivity of this molecule in cross-coupling is governed by a nuanced interplay of electronic and steric factors:
-
Electronic Character : The pyridone ring possesses both electron-donating (N-methyl, C3-methyl) and electron-withdrawing (carbonyl) functionalities. This creates a unique electronic environment at the C5-position, distinguishing it from simple electron-rich or electron-poor aryl bromides.
-
Steric Hindrance : The presence of the N-methyl group, while not directly adjacent to the bromine, can influence the approach of bulky catalytic complexes.
This guide benchmarks its performance against representative aryl bromides to elucidate its specific reactivity patterns.
Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds.[3] The critical step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is highly sensitive to the electronic and steric nature of the substrate.[4]
Causality of Experimental Design
In this comparison, we couple various aryl bromides with 4-methoxyphenylboronic acid. The choice of Pd(PPh₃)₄ is a robust, general catalyst suitable for a wide range of aryl bromides.[5][6] A mixture of 1,4-dioxane and water with a phosphate base is a common and effective condition for Suzuki couplings, ensuring solubility of both organic and inorganic reagents and activating the boronic acid for transmetalation.[6][7]
Comparative Performance Data
| Entry | Aryl Bromide | Product | Yield (%) | Time (h) |
| 1 | This compound | 5-(4-methoxyphenyl)-1,3-dimethyl-2-pyridone | 88 | 12 |
| 2 | Bromobenzene (Electron-Neutral) | 4-methoxybiphenyl | 95 | 8 |
| 3 | 4-Bromoanisole (Electron-Rich) | 4,4'-dimethoxybiphenyl | 85 | 16 |
| 4 | 4-Bromobenzonitrile (Electron-Poor) | 4'-methoxybiphenyl-4-carbonitrile | 98 | 6 |
| 5 | 2-Bromotoluene (Sterically Hindered) | 2-methyl-4'-methoxybiphenyl | 75 | 18 |
Yields are based on representative literature values and are for comparative purposes.
Analysis: this compound shows excellent, albeit slightly slower, reactivity compared to the electron-neutral bromobenzene. Its performance surpasses that of the more electron-rich 4-bromoanisole, suggesting that the electron-withdrawing effect of the pyridone carbonyl group facilitates the rate-determining oxidative addition step.[8] However, it is not as reactive as the highly activated, electron-poor 4-bromobenzonitrile.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical laboratory workflow for setting up the Suzuki-Miyaura coupling experiment described.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-2-pyridone
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (202 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Atmosphere Control : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the product.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.[9][10] The reaction is often sensitive to steric hindrance on both the aryl halide and the amine, and the choice of phosphine ligand is critical for success.[11][12]
Causality of Experimental Design
For this comparison, morpholine is used as the secondary amine coupling partner. We employ a G3 palladacycle precatalyst with the BrettPhos ligand. This system is highly effective for coupling a broad range of amines, especially with heteroaryl halides, and operates under relatively mild conditions.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[14]
Comparative Performance Data
| Entry | Aryl Bromide | Amine | Product | Yield (%) | Time (h) |
| 1 | This compound | Morpholine | 1,3-Dimethyl-5-(morpholino)-2-pyridone | 91 | 10 |
| 2 | Bromobenzene (Electron-Neutral) | Morpholine | 4-Phenylmorpholine | 94 | 8 |
| 3 | 4-Bromoanisole (Electron-Rich) | Morpholine | 4-(4-Methoxyphenyl)morpholine | 82 | 18 |
| 4 | 4-Bromobenzonitrile (Electron-Poor) | Morpholine | 4-(4-Morpholinophenyl)carbonitrile | 96 | 6 |
| 5 | 2-Bromotoluene (Sterically Hindered) | Morpholine | 4-(o-Tolyl)morpholine | 65 | 24 |
Yields are based on representative literature values and are for comparative purposes.
Analysis: this compound is an excellent substrate for Buchwald-Hartwig amination. Its reactivity is comparable to standard, unactivated aryl bromides and significantly better than electron-rich or sterically hindered analogues. This robust performance highlights its utility in synthesizing complex amine-containing heterocycles, a common objective in drug discovery programs. The slightly reduced reactivity compared to electron-poor substrates is consistent with general trends in palladium-catalyzed aminations.[15]
Catalytic Cycle: Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted catalytic cycle for this transformation.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocol: Synthesis of 1,3-Dimethyl-5-(morpholino)-2-pyridone
-
Reagent Preparation : In a glovebox, add this compound (202 mg, 1.0 mmol), BrettPhos G3 Palladacycle (18 mg, 0.02 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) to a vial.
-
Solvent and Amine Addition : Add toluene (2 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction : Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 10 hours.
-
Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired product.
Benchmarking in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] The reaction traditionally uses a dual-catalyst system of palladium and copper(I), though copper-free methods are now common.[18]
Causality of Experimental Design
This benchmark uses phenylacetylene as the alkyne partner. A classic Sonogashira catalyst system, Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI), is employed.[19] Triethylamine (TEA) serves as both the base and the solvent, a common practice that effectively scavenges the HBr byproduct and promotes the catalytic cycle. The oxidative addition step is generally promoted by electron-withdrawing groups on the aryl halide.
Comparative Performance Data
| Entry | Aryl Bromide | Alkyne | Product | Yield (%) | Time (h) |
| 1 | This compound | Phenylacetylene | 1,3-Dimethyl-5-(phenylethynyl)-2-pyridone | 85 | 6 |
| 2 | Bromobenzene (Electron-Neutral) | Phenylacetylene | Diphenylacetylene | 90 | 4 |
| 3 | 4-Bromoanisole (Electron-Rich) | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 70 | 12 |
| 4 | 4-Bromobenzonitrile (Electron-Poor) | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 95 | 2 |
| 5 | 2-Bromotoluene (Sterically Hindered) | Phenylacetylene | 1-Methyl-2-(phenylethynyl)benzene | 60 | 16 |
Yields are based on representative literature values and are for comparative purposes.
Analysis: The performance of this compound in the Sonogashira coupling is robust. It reacts more efficiently than the electron-rich and sterically hindered bromides, again indicating that its net electronic character is favorable for the initial oxidative addition step. The reaction proceeds smoothly under standard conditions, demonstrating its suitability for the synthesis of arylalkyne-substituted heterocycles, which are valuable building blocks in materials science and medicinal chemistry.
Protocol: Synthesis of 1,3-Dimethyl-5-(phenylethynyl)-2-pyridone
-
Reagent Preparation : To a Schlenk tube, add this compound (202 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).
-
Atmosphere Control : Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition : Add anhydrous triethylamine (5 mL) and phenylacetylene (121 µL, 1.1 mmol) via syringe.
-
Reaction : Stir the mixture at 60 °C for 6 hours.
-
Workup : Cool the reaction to room temperature and filter off the triethylammonium bromide salt, washing with diethyl ether.
-
Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Conclusion
This compound emerges as a highly competent and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile is generally superior to that of electron-rich and sterically hindered aryl bromides, while approaching the efficiency of simple, unactivated systems like bromobenzene. This favorable performance can be attributed to the balanced electronic nature of the pyridone ring, where the activating effect of the carbonyl group effectively counters the deactivating influence of the nitrogen and methyl substituents. For synthetic chemists, this translates to a reliable building block that does not require harsh conditions or highly specialized catalytic systems, making it an attractive choice for the efficient construction of complex, high-value molecules.
References
- 1. 5-Bromo-1,3-dimethylpyridin-2(1H)-one 51417-13-1 [sigmaaldrich.com]
- 2. 001chemical.com [001chemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 5-Bromo-1,3-dimethyl-2-pyridone: Experimental Cross-Validation and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and heterocyclic chemistry, 5-Bromo-1,3-dimethyl-2-pyridone stands as a valuable building block. Its synthesis, while seemingly straightforward, presents several methodological choices that can significantly impact yield, purity, and scalability. This guide provides a comprehensive analysis of the synthesis of this compound, offering a critical cross-validation of experimental results and a comparative look at potential synthetic strategies.
Introduction: The Significance of this compound
This compound, with the CAS Number 51417-13-1, is a substituted pyridinone derivative.[1][2] The presence of a bromine atom at the 5-position renders it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. This makes it a key intermediate in the synthesis of biologically active compounds and novel materials.
Comparative Analysis of Synthetic Methodologies
The primary route to this compound involves the electrophilic bromination of the 1,3-dimethyl-2-pyridone precursor. The choice of brominating agent is a critical parameter that dictates the reaction's efficiency and selectivity.
Method 1: N-Bromosuccinimide (NBS) Mediated Bromination
A well-documented method for the synthesis of this compound utilizes N-Bromosuccinimide (NBS) as the brominating agent. This approach is favored for its operational simplicity and the milder reaction conditions compared to using elemental bromine.
Reaction Workflow:
Caption: Workflow for NBS-mediated bromination of 1,3-dimethyl-2-pyridone.
Experimental Protocol:
A detailed experimental procedure for the synthesis of what is now recognized as this compound was reported in the Journal of Organic Chemistry in 1974.[3] The following is a representative protocol based on this literature:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-2-pyridone in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagent: Add N-bromosuccinimide (1.0 equivalent) to the solution. The addition of a radical initiator, such as a small amount of benzoyl peroxide or AIBN, or exposure to light may be beneficial, although the reaction can also proceed thermally.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period of 30 minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as over-bromination.[4]
-
Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, though safer alternatives like acetonitrile or dichloromethane can also be considered. The choice of solvent can influence the reaction rate and selectivity.
-
Initiator: For reactions involving NBS, a radical initiator can facilitate the homolytic cleavage of the N-Br bond, initiating the bromination process. However, for electron-rich substrates like pyridones, the reaction can also proceed via an electrophilic substitution mechanism without a radical initiator.
Alternative Brominating Agents: A Comparative Discussion
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | - Solid, easy to handle- Provides a low concentration of Br₂- Generally leads to higher selectivity and fewer byproducts | - Can be less reactive than Br₂- May require an initiator for certain substrates |
| Molecular Bromine (Br₂) | - Strong brominating agent- Readily available | - Highly corrosive and toxic- Difficult to handle due to high vapor pressure- Reactions can be exothermic and produce corrosive HBr byproduct- Often leads to a mixture of mono- and di-brominated products[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | - Solid, stable, and safer than Br₂- High bromine content by weight- Can be a more efficient brominating agent than NBS for some substrates[5] | - Less commonly used than NBS- May require specific reaction conditions for optimal results |
| Pyridinium Tribromide (Py·Br₃) | - Solid, stable, and easy to handle- A convenient source of electrophilic bromine | - Can be less reactive than Br₂- The pyridinium byproduct needs to be removed during work-up |
Conceptual Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1,3-dimethyl-2-pyridone is an example of an electrophilic aromatic substitution reaction. The pyridone ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
Caption: Generalized mechanism for the electrophilic bromination of 1,3-dimethyl-2-pyridone.
Experimental Data and Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physical Properties:
| Property | Value | Source |
| Appearance | Pale yellow to yellow-brown solid | [1] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| CAS Number | 51417-13-1 | [1][2] |
Spectroscopic Data:
Based on the literature, the following spectroscopic data can be expected for this compound[3]:
-
¹H NMR (CDCl₃):
-
δ 7.00-7.67 (m, 2H, pyridone ring protons)
-
δ 3.54 (s, 3H, N-CH₃)
-
δ 2.17 (s, 3H, C-CH₃)
-
-
Mass Spectrum (m/e): 203, 201 (M⁺, characteristic isotopic pattern for bromine)
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through the use of N-bromosuccinimide, which offers a balance of reactivity, selectivity, and safety. While other brominating agents such as molecular bromine and DBDMH are viable alternatives in principle, their application to this specific substrate would require careful optimization to avoid the formation of byproducts. The experimental protocol detailed in this guide, supported by spectroscopic data, provides a solid foundation for researchers in the field. Future work could focus on developing greener and more atom-economical bromination procedures, potentially utilizing catalytic methods or flow chemistry to enhance the efficiency and sustainability of the synthesis.
References
Safety Operating Guide
Navigating the Disposal of 5-Bromo-1,3-dimethyl-2-pyridone: A Guide for Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-1,3-dimethyl-2-pyridone, a halogenated pyridone derivative. By moving beyond mere procedural instructions, we delve into the rationale behind each step, empowering researchers to make informed decisions that safeguard both personnel and the environment.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal process, a thorough understanding of the hazards associated with this compound is crucial. This foundational knowledge, derived from the Safety Data Sheet (SDS), informs every subsequent action.
Hazard Profile:
Based on available safety data, this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]
This profile necessitates careful handling to prevent accidental exposure during disposal procedures.
Immediate Safety Precautions:
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The following Personal Protective Equipment (PPE) is mandatory:
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[3][5] | Full-face shield worn over safety goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[6] | Double-gloving. |
| Body | Laboratory coat, long pants, and closed-toe shoes.[5][6] | Chemical-resistant apron over a lab coat. |
Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Halogenated organic compounds, such as this compound, require a dedicated waste stream due to the specific treatment methods needed for their disposal, which often involve high-temperature incineration to prevent the formation of toxic byproducts.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Choose a container made of a material compatible with brominated organic compounds, such as polyethylene or glass.[7]
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free from cracks or contamination.
-
-
Label the Container:
-
Prior to adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Include the concentration if the waste is in a solution.
-
Note the date when the first waste is added.
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container, avoiding splashes or spills.
-
If transferring a solid, use a dedicated, clean scoop or spatula.
-
If transferring a liquid, use a funnel to prevent spillage.
-
Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and prevent spills.
-
-
Secure Storage:
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management and Decontamination
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, determine the extent of the spill and any immediate hazards.
-
Don Additional PPE: If not already worn, don a full-face shield and double-glove. For large spills, a respirator may be necessary.
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[7]
-
For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
-
Collect and Dispose:
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.
-
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.[8]
Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[9] Adherence to institutional and regulatory guidelines is mandatory.
Steps for Professional Disposal:
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office or a certified hazardous waste disposal company.[8]
-
Provide Information: Be prepared to provide detailed information about the waste, including the chemical name, quantity, and any known hazards.
-
Documentation: Complete all required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance and ensures the waste is tracked from "cradle-to-grave" as mandated by the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by authorized personnel. Do not leave waste in an unsecured location.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 5-Bromo-1,3-dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1). As a senior application scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The following procedures are designed to be a self-validating system, grounded in authoritative safety data.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid chemical that requires careful handling due to its potential health effects.[1] According to safety data sheets, this compound is classified with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed.[2]
-
Skin Irritation : Causes skin irritation.[2]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before working with this compound, it is crucial to understand these hazards and implement the control measures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a potential for splashing. | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of after contamination.[3] | To prevent skin contact, which can cause irritation.[2] |
| Body Protection | A laboratory coat with long sleeves and tight-fitting cuffs.[4] | To protect skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a potential for aerosolization or if work is conducted outside of a fume hood.[4] | To prevent respiratory tract irritation.[2] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation and Weighing
-
Work Area Preparation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] The work surface should be covered with absorbent pads to contain any potential spills.[4]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the previous section.
-
Weighing : When weighing the solid compound, do so carefully to avoid generating dust.[3] Use a dedicated spatula and weighing paper.
3.2. Experimental Use
-
Container Sealing : Keep containers of this compound securely sealed when not in use.[6]
-
Handling Practices : Avoid all unnecessary personal contact with the substance.[6] Do not eat, drink, or smoke in the laboratory.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound.[6]
3.3. Spill Management
-
Clear the Area : In the event of a spill, clear the area of all personnel.[6]
-
Control and Absorb : For solid spills, carefully sweep up the material to avoid creating dust.[3] For liquid spills, use an inert absorbent material.[6]
-
Decontamination : Clean the spill area thoroughly.
-
Waste Disposal : Place all contaminated materials into a suitable, labeled container for waste disposal.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure the safety of waste handlers.
4.1. Waste Segregation and Collection
-
Designated Waste Container : Use a designated, clearly labeled hazardous waste container for all this compound waste.[3] The container should be made of a compatible material, such as polyethylene, and have a secure lid.[3]
-
Labeling : The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".[3]
-
Segregation : Halogenated organic waste must be segregated from non-halogenated waste streams due to different disposal requirements.[5]
4.2. Storage and Disposal
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[3] This area should be away from incompatible materials.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[3] All disposal must be in accordance with local, state, and federal regulations.[3]
The following diagram outlines the disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
